Imidazo[1,2-a]pyridin-8-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHUJOMCLYOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452452 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111477-17-9 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the core basic properties of a specific derivative, imidazo[1,2-a]pyridin-8-ylmethanol. Due to a lack of directly reported experimental data for this specific molecule, this document provides a comprehensive overview based on the known characteristics of the imidazo[1,2-a]pyridine scaffold, predicted values, and detailed experimental protocols for determining its fundamental physicochemical properties, namely its basicity (pKa) and aqueous solubility. Furthermore, this guide explores the relevant biological context of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer progression.
Physicochemical Properties
Basicity and pKa
The imidazo[1,2-a]pyridine ring system possesses a basic character due to the presence of two nitrogen atoms. The N1 nitrogen in the imidazole ring is generally considered the most basic center. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. Substituents on the ring system can significantly influence this basicity.
While an experimental pKa for this compound has not been reported, computational prediction tools can provide a reliable estimate. Based on its structure, the predicted pKa is likely to be in the range of 5.0 to 6.5. The electron-withdrawing nature of the hydroxymethyl group at the 8-position may slightly decrease the basicity compared to the unsubstituted parent compound.
Table 1: pKa Values of Imidazo[1,2-a]pyridine and Related N-Heterocycles
| Compound | pKa (Experimental/Predicted) | Reference |
| Imidazo[1,2-a]pyridine | ~6.8 (Experimental) | General Literature |
| Pyridine | 5.23 (Experimental) | [1] |
| Imidazole | 6.95 (Experimental) | [1] |
| This compound | ~5.0 - 6.5 (Predicted) | N/A |
Solubility
The aqueous solubility of a compound is a key determinant of its bioavailability. The solubility of imidazo[1,2-a]pyridine derivatives can vary widely depending on the nature and position of substituents. Generally, the introduction of polar functional groups like the hydroxymethyl group in this compound is expected to enhance aqueous solubility compared to the unsubstituted parent ring. However, the overall solubility will also be influenced by the crystalline structure and intermolecular forces.
Table 2: Predicted Solubility for this compound
| Parameter | Predicted Value | Prediction Tool |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Various QSAR models |
| Water Solubility (mg/mL) | 0.1 - 1.0 | Various QSAR models |
Experimental Protocols
To facilitate further research and validation of the predicted properties, this section provides detailed methodologies for the experimental determination of pKa and solubility.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[2][3][4]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[2]
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[1][3]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[3]
-
Titration:
-
Place the sample solution in a thermostated vessel at 25 °C.
-
Immerse the calibrated pH electrode and the tip of the titrant delivery tube into the solution.
-
Begin stirring the solution gently.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments.
-
Record the pH value after each addition, ensuring the reading has stabilized (drift < 0.01 pH units per minute).[1]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
References
An In-depth Technical Guide to Imidazo[1,2-a]pyridin-8-ylmethanol and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol. It also delves into the broader biological significance of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the relevant signaling pathways.
Chemical Structure and Properties of this compound
This compound is a heterocyclic organic compound featuring an imidazole ring fused to a pyridine ring, with a methanol group substituted at the 8-position. This core structure is a key pharmacophore in a variety of biologically active molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 111477-17-9 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Canonical SMILES | OCC1=CC=CN2C=CN=C12 | [1] |
| InChI | InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | [1] |
| InChI Key | GXRHUJOMCLYOGR-UHFFFAOYSA-N | [1] |
| Physical State | Solid | [1] |
| Purity (Typical) | ≥98% | [1] |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through multicomponent reactions, with the Groebke–Blackburn–Bienaymé (GBB) reaction being a prominent and efficient method. This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4]
Exemplary Experimental Protocol: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine
Reaction Scheme:
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Silica Gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
A mixture of 2-aminopyridine (10 mmol) and 2-bromoacetophenone (10 mmol) is prepared.
-
Sodium bicarbonate (50 mmol) is added to the mixture in 20 mL of ethanol.
-
The reaction mixture is refluxed for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to obtain the pure 2-phenylimidazo[1,2-a]pyridine.[6]
Characterization Data for 2-Phenylimidazo[1,2-a]pyridine: [6]
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, 1H, J = 6.8 Hz), 7.95 (d, 2H, J = 7.6 Hz), 7.85 (s, 1H), 7.64 (d, 1H, J = 8.8 Hz), 7.43 (t, 2H, J = 7.6 Hz), 7.33 (t, 1H, J = 7.6 Hz), 7.17 (t, 1H, J = 8.0 Hz), 6.77 (t, 1H, J = 6.8 Hz).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.8, 145.5, 133.5, 128.7, 128.4, 128.0, 126.0, 125.6, 124.8, 117.4, 112.5, 108.1.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Many derivatives have been identified as potent inhibitors of various protein kinases.
Inhibition of c-Met Signaling Pathway
Aberrant activation of the c-Met receptor tyrosine kinase signaling pathway is implicated in the development and progression of many human cancers. Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent inhibitors of c-Met. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and invasion.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and its dysregulation is a hallmark of various cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a downregulation of key target genes like c-myc and cyclin D1, thereby suppressing cancer cell proliferation.[7]
General Experimental Workflow for Biological Evaluation
The biological activity of novel imidazo[1,2-a]pyridine derivatives is typically assessed through a series of in vitro and in vivo assays. The following diagram outlines a general workflow for the evaluation of these compounds as potential anticancer agents.
This technical guide serves as a foundational resource for researchers working with this compound and related compounds. The provided information on chemical properties, synthesis, and biological context is intended to facilitate further investigation and application of this important class of molecules in drug discovery and development.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. IMidazo[1,2-a]pyridine-8-Methanol | 111477-17-9 [chemnet.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 6. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-8-ylmethanol (CAS Number 111477-17-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-8-ylmethanol, with the CAS number 111477-17-9, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine core is a key pharmacophore in several marketed drugs and clinical candidates, exhibiting a broad range of therapeutic activities including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and situates it within the broader context of the well-researched imidazo[1,2-a]pyridine family of compounds. While specific biological data for this compound is limited in publicly available literature, this guide will detail the known biological activities, mechanisms of action, and experimental protocols associated with structurally related imidazo[1,2-a]pyridine derivatives. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.
Chemical and Physical Properties
This compound is a solid at room temperature with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 111477-17-9 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][3] |
| Molecular Weight | 148.16 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥97% (commercial sources) | [2] |
| Appearance | Solid | [1] |
Synthesis of the Imidazo[1,2-a]pyridine Core
General Synthetic Routes
Common methods for the synthesis of the imidazo[1,2-a]pyridine nucleus include:
-
Groebke–Blackburn–Bienaymé Reaction (GBBR): This is a one-pot multicomponent reaction that efficiently produces substituted imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[4] This method is valued for its operational simplicity and the diversity of substituents that can be introduced.
-
Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of imidazo[1,2-a]pyridines. One such method involves the copper-catalyzed one-pot reaction of aminopyridines and nitroolefins using air as the oxidant.[5]
-
Condensation of 2-Aminopyridines with α-Haloketones: This is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines.[6]
Representative Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction
The following is a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative via the GBBR, which could be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Materials:
-
2-Aminopyridine derivative
-
Aldehyde
-
Isocyanide
-
Catalyst (e.g., ammonium chloride)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol, add the isocyanide (1.0 mmol) and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Biological Activity and Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] This versatility has led to the development of numerous compounds with a wide array of pharmacological activities.
Anticancer Activity
A significant area of research for imidazo[1,2-a]pyridine derivatives is in oncology. These compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of many cancers.[8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of c-Met.[8][9][10]
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common feature of many human cancers.[12] Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[13][14] Some of these compounds act as dual PI3K/mTOR inhibitors, which can be a particularly effective anticancer strategy.[13]
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes representative in vitro activity data for various imidazo[1,2-a]pyridine derivatives from the literature. It is important to note that these data are for derivatives of the core scaffold and not for this compound itself.
| Compound Class | Target | Assay | IC₅₀ | Cell Line | Reference |
| Imidazo[1,2-a]pyridine derivative | c-Met Kinase | Kinase Assay | 3.9 nM | - | [8] |
| Imidazo[1,2-a]pyridine derivative | c-Met | Cell Proliferation | 45.0 nM | EBC-1 | [8] |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | Kinase Assay | 2 nM | - | [11] |
| Imidazo[1,2-a]pyridine derivative | PI3K/mTOR | Kinase Assay | 0.20 nM (PI3K) / 21 nM (mTOR) | - | [12] |
| Imidazo[1,2-a]pyridine derivative | Proliferation | Cell Viability | 9.7 - 44.6 µM | A375, WM115, HeLa | [11] |
| Imidazo[1,2-a]pyridine hybrids | Cytotoxicity | MTT Assay | 50.56 µM | A549 | [15] |
| Imidazo[1,2-a]pyridine hybrids | Cytotoxicity | MTT Assay | 51.52 µM | HepG2 | [15] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key experiments used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
General Procedure:
-
The kinase, a fluorescently labeled substrate peptide, and ATP are combined in a buffer solution in the wells of a microplate.
-
The test compound, dissolved in DMSO, is added to the wells at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[11]
Conclusion
This compound (CAS 111477-17-9) is a member of the medicinally important imidazo[1,2-a]pyridine class of compounds. While specific biological data for this particular molecule are not extensively documented in the public domain, the broader family of imidazo[1,2-a]pyridine derivatives has demonstrated significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit key signaling pathways such as c-Met and PI3K/Akt/mTOR underscores their importance as a scaffold for the design of novel targeted therapies. This technical guide provides a foundation for researchers and drug development professionals by summarizing the key chemical properties of this compound and detailing the well-established synthetic methodologies and biological activities of the parent scaffold. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its potential as a therapeutic agent or as a lead compound for further optimization.
Safety Information
According to the available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[16] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.[16]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. IMidazo[1,2-a]pyridine-8-Methanol manufacturers and suppliers in india [chemicalbook.com]
- 3. IMidazo[1,2-a]pyridine-8-Methanol | 111477-17-9 [chemnet.com]
- 4. mdpi.com [mdpi.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 13. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. chemscene.com [chemscene.com]
The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a paramount heterocyclic structure in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this privileged core. It details the seminal synthetic methodologies, from the historic Tschitschibabin reaction to modern multi-component strategies, offering in-depth experimental protocols for key transformations. Quantitative data on the biological activity of representative derivatives are systematically tabulated to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide visualizes critical signaling pathways, such as the PI3K/Akt/mTOR and HGF/c-Met pathways, where imidazo[1,2-a]pyridine-based inhibitors have shown significant promise, and outlines typical experimental workflows for their evaluation. This document serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics centered around the imidazo[1,2-a]pyridine nucleus.
Discovery and Historical Perspective
The journey of the imidazo[1,2-a]pyridine core began in the early 20th century, with its synthesis being a subject of interest for organic chemists exploring nitrogen-containing heterocyclic compounds.
A pioneering method for the synthesis of imidazopyridines was introduced by Aleksei Tschitschibabin in 1925.[1] This approach involved the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures in a sealed tube, leading to the formation of the fused bicyclic system, albeit initially in modest yields.[1] This reaction laid the fundamental groundwork for accessing this important scaffold.
Over the decades, the significance of the imidazo[1,2-a]pyridine moiety transitioned from a synthetic curiosity to a "privileged structure" in medicinal chemistry. This recognition was driven by the discovery of its presence in compounds with a wide spectrum of therapeutic applications. Notably, the development of Zolpidem, a widely prescribed sedative-hypnotic, solidified the importance of this core in drug design. The versatile biological activities of imidazo[1,2-a]pyridine derivatives now span from anticancer and antimicrobial to anti-inflammatory and antiviral agents, making it a focal point in modern drug discovery programs.[2][3][4][5]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since its initial discovery. Several robust and versatile methods have been developed, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.
The Tschitschibabin Reaction
As one of the earliest methods, the Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Reaction Scheme:
Detailed Experimental Protocol (Example):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To this solution, add the α-bromoacetophenone (1.0 eq) and a mild base like sodium bicarbonate (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative route to imidazo[1,2-a]pyridines, typically starting from a ketone, a pyridine derivative, and iodine. A one-pot tandem process starting with an Ortoleva-King reaction can be employed for the synthesis of a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[6][7][8]
General Reaction Scheme:
Detailed Experimental Protocol (One-Pot Example): [6][7][8]
-
Step 1: Ortoleva-King Reaction:
-
Reaction Setup: In a sealed tube, combine the acetophenone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq).
-
Reaction Conditions: Heat the neat reaction mixture at 110 °C for 4 hours.
-
-
Step 2: Cyclization:
-
Reagent Addition: After cooling the reaction mixture, add an excess of aqueous sodium hydroxide.
-
Reaction Conditions: Heat the mixture at 100 °C for 1 hour.
-
-
Work-up and Purification: Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the 2-arylimidazo[1,2-a]pyridine. This one-pot procedure typically results in yields ranging from 40-60%.[6][7][8]
The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[9][10]
General Reaction Scheme:
Detailed Experimental Protocol (Microwave-Assisted Example): [11]
-
Reaction Setup: In a microwave-safe vial, combine the 2-aminopyridine (1.0 eq), the desired aldehyde (1.2 eq), the isocyanide (1.2 eq), and a Lewis acid catalyst such as Yb(OTf)₃ (0.08 eq) in a 3:1 mixture of dichloromethane and methanol.
-
Reaction Conditions: Seal the vial and subject it to microwave irradiation at 100 °C for 1 hour.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative. Yields for this reaction are often in the range of 89-98%.[11]
Quantitative Data on Biological Activity
The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been extensively explored, particularly in the field of oncology. The following tables summarize the in vitro activity of selected compounds against various cancer cell lines and protein kinases, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -Ph | -H | A375 (Melanoma) | <1 | [12] |
| 1b | -H | 2,4-dichlorophenyl | -NH-tBu | Hep-2 (Laryngeal) | 11 | [13] |
| 1c | -H | 4-aminophenyl | -NH-tBu | HepG2 (Liver) | 13 | [13] |
| 1d | -H | 4-aminophenyl | -NH-tBu | MCF-7 (Breast) | 11 | [13] |
| IP-5 | -H | Varies | Varies | HCC1937 (Breast) | 45 | [4] |
| IP-6 | -H | Varies | Varies | HCC1937 (Breast) | 47.7 | [4] |
| Compound 12b | -H | 4-aminophenyl | -NH-tBu | A375 (Melanoma) | 11 | [13] |
| Compound 18 | 2,4-difluorophenyl | -H | p-chlorophenylamine | MCF-7 (Breast) | 14.81 | [14] |
| Compound 11 | indole | -H | p-chlorophenylamine | MCF-7 (Breast) | 20.47 | [14] |
| Compound 12 | nitro | -H | p-chlorophenylamine | HT-29 (Colon) | 4.15 | [14] |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 2a | PI3Kα | 670 | [10] |
| 2g | PI3Kα | 1.8 | [10] |
| 12 | PI3Kα | 2.8 | [10] |
| Compound 1 | PI3Kα | 2 | [15] |
| Compound 22e | c-Met | 3.9 | [16] |
| Compound 5d | DPP-4 | 130 | [17] |
| Compound 4c | CLK1 | 700 | [18] |
| Compound 4c | DYRK1A | 2600 | [18] |
Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyridine derivatives have been identified as potent modulators of key signaling pathways implicated in cancer and other diseases. Visualizing these pathways and the experimental workflows used to study these compounds is crucial for understanding their mechanism of action and for guiding further drug development efforts.
Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[19][20][21][22]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine compounds.
The HGF/c-Met signaling pathway plays a crucial role in cell migration, invasion, and proliferation. Aberrant activation of this pathway is associated with tumor growth and metastasis. Imidazo[1,2-a]pyridines have emerged as a promising class of c-Met inhibitors.[6][7][23][24][25]
Caption: The HGF/c-Met signaling pathway with inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflows
The evaluation of novel compounds as kinase inhibitors follows a structured workflow to determine their potency, selectivity, and mechanism of action.
Caption: A typical workflow for the in vitro screening of kinase inhibitors.
Conclusion
The imidazo[1,2-a]pyridine core has a rich history, evolving from a synthetic challenge to a cornerstone of modern medicinal chemistry. Its versatile synthesis and broad range of biological activities have led to the development of numerous drug candidates and approved therapeutics. The continued exploration of novel synthetic routes and the elucidation of the mechanisms of action of its derivatives, particularly in the context of targeted therapies for diseases like cancer, ensure that the imidazo[1,2-a]pyridine scaffold will remain a highly valuable and actively investigated structure in the field of drug discovery for the foreseeable future. This guide provides a foundational resource for researchers aiming to contribute to this exciting and impactful area of science.
References
- 1. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 12. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sinobiological.com [sinobiological.com]
A Technical Guide to the Spectroscopic Profile of Imidazo[1,2-a]pyridine Derivatives
Spectroscopic Data of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the key spectroscopic data for various substituted imidazo[1,2-a]pyridines, providing a comparative view of their NMR, IR, and MS characteristics.
NMR and IR Data for 2-Aryl-3-Hydroxymethyl Imidazo[1,2-a]pyridines
| Compound | Key ¹H NMR Data (δ, ppm) | Key IR Data (ν, cm⁻¹) |
| 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | Not Available | 3279 (O-H), 3040 & ~2950 (C-H), 1654 (C=C)[1] |
NMR, IR, and MS Data for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazide Derivatives
| Compound | ¹H NMR Data (δ, ppm) | IR Data (ν, cm⁻¹) | EIMS (m/z) |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide | 1.04 (3H, t, CH₂CH ₃), 1.98 (3H, s, CH ₃), 2.28 (2H, q, CH ₂CH₃), 2.53 (3H, s, 2-CH ₃), 7.01 (1H, t, 6-H), 7.38 (1H, t, 7-H), 7.58 (1H, d, 8-H), 8.88 (1H, d, 5-H), 10.03 (1H, s, CONH )[2] | 1654 (C=O)[2] | 244 (M⁺, 38%), 159 (100%)[2] |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)amide | 1.36 (6H, s, -C(CH ₃)₂), 2.44 (3H, s, 2-CH ₃), 3.52 (2H, s, CH ₂S), 6.88 (1H, t, 6-H), 7.25 (1H, t, 7-H), 7.42 (1H, d, 8-H), 8.65 (1H, d, 5-H), 9.81 (1H, s, CONH )[2] | 1662 (CONH), 1690 (thiazolidine C=O)[2] | 304 (M⁺, 3%), 156 (100%)[2] |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of the presented imidazo[1,2-a]pyridine derivatives.
Synthesis of 3-Hydroxymethyl Imidazo[1,2-a]pyridines
The general synthetic route involves a two-step process starting from the appropriate 2-aminoazine and 2-bromoacetophenone, followed by a Vilsmeier-Haack formylation and subsequent reduction.[1]
Step 1: Synthesis of 2-Aryl Imidazo[1,2-a]azines
-
2-Aminopyridine or 2-aminopyrimidine is condensed with a suitably substituted 2-bromoacetophenone to yield the imidazo[1,2-a]azine nucleus.
Step 2: Vilsmeier-Haack Formylation
-
The imidazo[1,2-a]azine from Step 1 undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.
Step 3: Reduction to 3-Hydroxymethyl Derivatives
-
The 3-formyl derivative is suspended in ethanol at 30°C.
-
Sodium borohydride (NaBH₄) dissolved in 0.1 N NaOH is added (2 molar equivalents for imidazo[1,2-a]pyridines, 1 molar equivalent for imidazo[1,2-a]pyrimidines).
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, ethanol is removed under vacuum to yield the 3-hydroxymethyl derivative.[1]
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies such as 300 MHz or 500 MHz.[2][3] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]
-
IR Spectroscopy : Infrared spectra are recorded using methods such as KBr pellets.[2]
-
Mass Spectrometry : Electron Ionization Mass Spectrometry (EIMS) is used to determine the mass-to-charge ratio (m/z) of the compounds.[2] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be employed to study fragmentation patterns.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 3-hydroxymethyl imidazo[1,2-a]pyridines.
Caption: General synthesis of 3-hydroxymethyl imidazo[1,2-a]pyridines.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Imidazo[1,2-a]pyridin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a privileged scaffold in the design of novel therapeutic agents. The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral properties. This technical guide focuses specifically on Imidazo[1,2-a]pyridin-8-ylmethanol, providing a comprehensive overview of its known physical and chemical properties, available synthesis and characterization data, and its potential role within relevant biological pathways.
Core Physical and Chemical Properties
This compound is a solid compound at room temperature, with a purity of approximately 98% as reported by commercial suppliers.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 111477-17-9 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | ~98% | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, the general synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented. Common synthetic strategies involve the condensation of 2-aminopyridines with α-haloketones or related reagents.[2][3] Variations of this approach, including microwave-assisted and multicomponent reactions, have been developed to improve yields and reaction conditions.
The characterization of imidazo[1,2-a]pyridine derivatives typically involves a suite of spectroscopic techniques.
Experimental Protocols for Characterization (General)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
Mass Spectrometry (MS):
-
Mass spectra are often obtained using a Quadrupole GC/MS system with an electron energy of 70 eV to determine the molecular weight and fragmentation pattern.[4]
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer to identify characteristic functional groups.
Note: Specific 1H NMR, 13C NMR, IR, and mass spectral data for this compound are not available in the public domain literature reviewed.
Potential Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous compounds with significant biological activity. While the specific biological profile of this compound has not been detailed, the broader class of imidazo[1,2-a]pyridines are known to interact with several important signaling pathways implicated in disease, particularly in oncology.
PI3K/mTOR Pathway: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell growth, proliferation, and survival.[4]
c-Met Signaling: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[5]
Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its dysregulation is linked to various cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[6]
The potential for this compound to interact with these or other signaling pathways warrants further investigation and could be a promising area for future research in drug discovery.
Experimental Workflows and Logical Relationships
To facilitate further research and development, the following diagrams illustrate a general workflow for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives and the logical relationship of their potential biological activities.
Caption: A generalized workflow for the synthesis and characterization of imidazo[1,2-a]pyridine compounds.
Caption: Logical relationship of the imidazo[1,2-a]pyridine scaffold to potential biological targets and therapeutic outcomes.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this particular derivative is limited in the public domain, the well-established chemistry and diverse biological activities of the imidazo[1,2-a]pyridine scaffold provide a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Imidazo[1,2-a]pyridin-8-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific quantitative solubility and stability data for imidazo[1,2-a]pyridin-8-ylmethanol is limited. This guide provides a comprehensive framework of standard experimental protocols and theoretical considerations for determining these critical physicochemical properties.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and experimental compounds.[1][2] Understanding the solubility and stability of any new derivative, such as this compound, is fundamental for its development as a potential therapeutic agent. Poor solubility can hinder absorption and lead to low bioavailability, while instability can result in loss of efficacy and the formation of potentially toxic degradation products.[3][4] This document outlines the standard methodologies for comprehensively characterizing these properties.
Section 1: Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its formulation, dosage, and in vivo performance.[5] It is typically assessed in two forms: thermodynamic and kinetic solubility.
-
Thermodynamic (or Equilibrium) Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). The shake-flask method is the gold standard for its determination.[6][7]
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method often used in early drug discovery.[3][8]
Experimental Protocols for Solubility Determination
This method is considered the most reliable for determining the true solubility of a compound.[6]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, Phosphate-Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, DMSO, ethanol). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.[9]
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker. Agitate the samples at a constant, controlled temperature (typically 37 °C for biopharmaceutical relevance) for a sufficient period (24 to 48 hours) to reach equilibrium.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.45 µm PVDF).[11]
-
Quantification: Carefully aspirate the supernatant (the clear, saturated solution) and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[10]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[10]
This high-throughput method is suitable for early-stage screening.[12]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to wells containing the aqueous buffer (e.g., PBS, pH 7.4).[12] Prepare a serial dilution to test a range of concentrations.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[12][13]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a UV-Vis plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternative Quantification (Direct UV): Alternatively, after incubation, filter the solutions using a solubility filter plate to remove any precipitate.[3]
-
Analysis: Measure the UV absorbance of the filtrate at the compound's λmax. Calculate the concentration using a pre-established calibration curve.[14]
Data Presentation: Solubility Profile
The results from these experiments should be compiled into a clear and concise table.
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) ± SD |
| Water | 37 | Thermodynamic | Experimental Data |
| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Data |
| 0.1 M HCl (pH 1.0) | 37 | Thermodynamic | Experimental Data |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | Experimental Data |
| Ethanol | 25 | Thermodynamic | Experimental Data |
| DMSO | 25 | Thermodynamic | Experimental Data |
| PBS (pH 7.4) | 37 | Kinetic | Experimental Data |
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Section 2: Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15] These studies are crucial for determining a re-test period and recommended storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][16] This helps in developing and validating stability-indicating analytical methods.[17] A degradation of 5-20% is typically targeted to ensure that the degradation products are generated without completely destroying the molecule.[18]
General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C for 24-48 hours.[18]
-
Procedure: After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C for 24-48 hours.[18]
-
Procedure: After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Procedure: Analyze the solution directly. The strength of H₂O₂ and duration can be adjusted based on the compound's lability.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to dry heat (e.g., 80 °C) for 48-72 hours.[18]
-
Procedure: Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18]
-
Procedure: A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples.
-
Analysis: All stressed samples should be analyzed using a stability-indicating HPLC method, capable of separating the parent compound from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters | % Degradation | No. of Degradants | Observations |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 48h | Experimental Data | Experimental Data | e.g., Major degradant at RRT 0.85 |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 48h | Experimental Data | Experimental Data | e.g., Rapid degradation observed |
| Oxidation | 3% H₂O₂, RT, 24h | Experimental Data | Experimental Data | e.g., No significant degradation |
| Thermal | 80 °C (Solid), 72h | Experimental Data | Experimental Data | e.g., Slight discoloration |
| Photolytic | ICH Q1B exposure | Experimental Data | Experimental Data | e.g., Solution turned yellow |
Long-Term Stability Studies (ICH Guidelines)
Formal stability studies should be conducted according to the ICH Q1A(R2) guideline.[15] This involves storing the drug substance in controlled environmental chambers and testing it at specified time points.
-
Long-term storage: 25 °C ± 2 °C / 60% RH ± 5% RH for at least 12 months.
-
Accelerated storage: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
Testing should normally be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]
Visualization: Factors Affecting Compound Stability
Caption: Key environmental and chemical factors influencing stability.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. asianpubs.org [asianpubs.org]
- 15. database.ich.org [database.ich.org]
- 16. acdlabs.com [acdlabs.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Imidazo[1,2-a]Pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic nitrogen-containing ring system is a versatile pharmacophore, with derivatives exhibiting potent anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This technical guide provides an in-depth overview of the multifaceted biological potential of the imidazo[1,2-a]pyridine scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in drug discovery and development efforts.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as the STAT3/NF-κB and PI3K/Akt/mTOR pathways, as well as the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [1][2] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1][2] |
| IP-7 | HCC1937 (Breast) | 79.6 | [1][2] |
| Compound 6 | A375 (Melanoma) | <12 | [3] |
| Compound 6 | WM115 (Melanoma) | <12 | [3] |
| Thiazole-substituted derivative | A375 (Melanoma) | 0.14 | [3] |
| Thiazole-substituted derivative | HeLa (Cervical) | 0.21 | [3] |
| PI3Kα inhibitor | T47D (Breast) | >10 | [3] |
| 12b | Hep-2 (Laryngeal) | 11 | [4] |
| 12b | HepG2 (Hepatocellular) | 13 | [4] |
| 12b | MCF-7 (Breast) | 11 | [4] |
| 12b | A375 (Melanoma) | 11 | [4] |
| Compound 18 | MCF-7 (Breast) | 14.81 | [5] |
| Compound 11 | MCF-7 (Breast) | 20.47 | [5] |
| Compound 12 | HT-29 (Colon) | 4.15 | [5] |
| Compound 18 | B16F10 (Melanoma) | 14.39 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6][7][8][9][10]
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its potential to combat bacterial and mycobacterial infections. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various imidazo[1,2-a]pyridine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5h | Staphylococcus aureus (clinical strain) | 6.25 | [11] |
| 5h | Staphylococcus aureus (reference strain) | 3.125 | [11] |
| 4e | Pseudomonas aeruginosa | 0.5 | [12] |
| 4e | Staphylococcus aureus | 0.5 | [12] |
| 4e | Escherichia coli CTXM (resistant) | 0.5-0.7 | [12] |
| 4e | Klebsiella pneumoniae NDM (resistant) | 0.5-0.7 | [12] |
| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 | [13] |
| IPA-9 | Mycobacterium tuberculosis H37Rv | 0.4 | [13] |
| IPS-1 | Mycobacterium tuberculosis H37Rv | 0.4 | [13] |
| 9 | Mycobacterium tuberculosis H37Rv | 0.004 (µM) | [14] |
| 18 | Mycobacterium tuberculosis H37Rv | 0.004 (µM) | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Compound Dilutions: A stock solution of the imidazo[1,2-a]pyridine derivative is prepared in a suitable solvent. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. Control wells (growth control without compound and sterility control without inoculum) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16]
Antiviral Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated promising activity against a variety of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpesviruses.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of various imidazo[1,2-a]pyridine derivatives, with data presented as EC50 values (the concentration of a drug that gives half-maximal response) or a therapeutic index.
| Compound ID | Virus | EC50 / Activity | Reference |
| 4 | Human Cytomegalovirus (HCMV) | Therapeutic Index > 150 | [17][18] |
| 15 | Human Cytomegalovirus (HCMV) | Therapeutic Index > 150 | [17][18] |
| 21 | Human Cytomegalovirus (HCMV) | Therapeutic Index > 150 | [17][18] |
| 4, 15, 21 | Varicella-zoster virus | Pronounced activity | [17][19] |
| 58 (R1= m-MeOHPh, R2= H, R3= H, R4= CO2Et) | Bovine Viral Diarrhea Virus | 0.4 µM | [20] |
| 41 | Influenza A virus (A/PR/8/34(H1N1)) | IC50 = 0.29 µM | [21] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for assessing the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium to restrict the spread of progeny virus, resulting in the formation of localized areas of cell death or "plaques". The number of plaques is inversely proportional to the effectiveness of the antiviral compound.
Procedure:
-
Cell Seeding: A confluent monolayer of a susceptible host cell line is prepared in 6-well or 12-well plates.
-
Virus Infection and Compound Treatment: The cell monolayer is infected with a known titer of the virus in the presence of different concentrations of the imidazo[1,2-a]pyridine derivative.
-
Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 value is determined.[22][23][24]
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro inhibitory activity of various imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2 enzymes, with data presented as IC50 values.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5e | - | 0.05 | - | [17][25] |
| 5f | - | 0.05 | - | [17][25] |
| 5j | - | 0.05 | - | [17][25] |
| 5i | - | - | 897.19 | [17][25] |
| 6f | - | 0.07 | 217.1 | [26][27] |
| 5n | - | 0.07 | 508.6 | [27] |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is also of interest for its potential applications in the central nervous system. Certain derivatives have been investigated as anticonvulsant agents and as ligands for imaging β-amyloid plaques in the context of Alzheimer's disease.
Signaling Pathways Modulated by Imidazo[1,2-a]Pyridine Derivatives
The biological activities of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key intracellular signaling pathways.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial regulators of inflammation and cancer. Imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to their anti-inflammatory and anticancer effects.[28][29][30][31]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.[3]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a broad range of biological activities. The extensive research into its anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-active derivatives highlights its significance in medicinal chemistry. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this remarkable heterocyclic core for the discovery of new and effective medicines. The elucidation of its interactions with key signaling pathways, such as STAT3/NF-κB and PI3K/Akt/mTOR, further underscores the potential for targeted drug design and development.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 18. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Eur J Med Chem . Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - FluTrackers News and Information [flutrackers.com]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [agris.fao.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged structure," capable of interacting with a diverse range of biological targets. This has led to the development of several marketed drugs and a plethora of promising therapeutic candidates. This technical guide provides a comprehensive review of the medicinal chemistry of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data, experimental protocols, and the visualization of key signaling pathways.
A Versatile Scaffold with a Broad Spectrum of Biological Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological effects, leading to their investigation for a multitude of therapeutic applications. Commercially successful drugs such as the hypnotic agent zolpidem , the anxiolytic alpidem , and the gastroprotective agent zolimidine feature this core structure.[1][2] Beyond these, research has extensively explored their potential as anticancer, antitubercular, anti-inflammatory, antiviral, and anticonvulsant agents.[3]
Quantitative Analysis of Biological Activity
The potency of imidazo[1,2-a]pyridine derivatives has been quantified against various biological targets. The following tables summarize key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antitubercular activity, providing a comparative overview of the structure-activity relationships (SAR) for this versatile scaffold.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |
| Diarylurea derivative 15d | A375P (Melanoma) | < 0.06 | Not specified | [2] |
| Diarylurea derivative 17e | A375P (Melanoma) | < 0.06 | Not specified | [2] |
| Diarylurea derivative 18c | A375P (Melanoma) | < 0.06 | Not specified | [2] |
| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7) | HCT-116 (Colon) | 0.01 | PI3K/mTOR | [4] |
| Imidazo[1,2-a]pyridine derivative 35 | T47D (Breast) | 0.15 | PI3Kα | [5] |
| 6-substituted imidazo[1,2-a]pyridine 32 | Caco-2 (Colon) | 6.57 | Apoptosis Induction | [6] |
| 6-substituted imidazo[1,2-a]pyridine 33 | HT-29 (Colon) | 6.43 | Apoptosis Induction | [6] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC Values)
| Compound/Derivative | M. tuberculosis Strain | MIC (µM) | Target | Reference |
| Imidazo[1,2-a]pyridine amide (IPA) 4 | MDR and XDR strains | ≤0.03–0.8 | QcrB | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | Replicating and non-replicating Mtb | 0.4–1.9 | Not specified | [7] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | MDR Mtb | 0.07–2.2 | Not specified | [7] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | XDR Mtb | 0.07–0.14 | Not specified | [7] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide 23 | Drug-sensitive Mtb | 0.069–0.174 | QcrB | [7] |
| Imidazo[1,2-a]pyridine inhibitor 1 | M. tuberculosis | 0.03 - 5 | QcrB | [8] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various critical signaling pathways.
Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][9] This pathway is frequently overactivated in cancer, promoting cell growth, proliferation, and survival. Certain derivatives act as potent PI3K/mTOR dual inhibitors.[9] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects through Modulation of the STAT3/NF-κB Pathway
Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by modulating the STAT3 and NF-κB signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting these pathways, these compounds can reduce the production of inflammatory mediators.[12][13]
Caption: Modulation of the STAT3/NF-κB signaling pathway.
Antitubercular Action via Inhibition of QcrB
A significant breakthrough in the development of antitubercular agents has been the identification of imidazo[1,2-a]pyridine amides (IPAs) that target the cytochrome bc1 complex of Mycobacterium tuberculosis. Specifically, these compounds inhibit QcrB, a subunit of the ubiquinol-cytochrome c reductase, which is a crucial component of the electron transport chain.[8][14] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial death.[2]
Caption: Inhibition of M. tuberculosis QcrB.
Anxiolytic and Hypnotic Effects via GABA-A Receptor Modulation
The sedative and anxiolytic properties of certain imidazo[1,2-a]pyridines, most notably zolpidem, are mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, binding to the benzodiazepine site on the receptor.[1] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming or sedative effect. Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit.[15]
Caption: Allosteric modulation of the GABA-A receptor.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a representative imidazo[1,2-a]pyridine derivative and a key biological assay are provided below.
Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via a Three-Component Reaction
This protocol describes a common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core.[16][17]
Materials:
-
2-aminopyridine derivative
-
Aldehyde
-
Isonitrile
-
Catalyst (e.g., Sc(OTf)3, iodine)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (5 mL), add the catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isonitrile (1.1 mmol) to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: General workflow for the three-component synthesis.
MTT Assay for Determining Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Imidazo[1,2-a]pyridine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its importance as a privileged core structure. The ongoing exploration of new derivatives and their mechanisms of action holds great promise for the development of novel and effective therapeutic agents for a wide range of diseases. This technical guide provides a solid foundation for researchers to build upon in their quest for the next generation of imidazo[1,2-a]pyridine-based drugs.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
Initial Screening of Imidazo[1,2-a]pyridin-8-ylmethanol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening methodologies for determining the bioactivity of Imidazo[1,2-a]pyridin-8-ylmethanol. The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document outlines potential therapeutic targets, detailed experimental protocols for preliminary bioactivity screening, and representative data based on published findings for structurally related compounds.
Potential Bioactivities and Molecular Targets of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is a versatile pharmacophore, and its derivatives have been shown to modulate the activity of several key biological targets. The primary area of investigation for this class of compounds has been in oncology.[4]
Key Reported Bioactivities:
-
Anticancer: This is the most extensively studied activity. Derivatives have shown efficacy against a variety of cancer cell lines, including those of the breast, lung, colon, and melanoma.[4][5][6][7]
-
Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties.[2]
-
Antiviral, Antibacterial, and Antifungal: A broad spectrum of antimicrobial activities has been reported.[2][8]
-
Anticonvulsant and Anxiolytic: Certain derivatives have shown activity in the central nervous system.[1][2]
Primary Molecular Targets in Oncology:
The anticancer effects of Imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cell growth, proliferation, and survival.[4]
-
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that is frequently dysregulated in cancer. Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), and mTOR (mammalian Target of Rapamycin).[5][9][10]
-
c-Met: The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a crucial role in tumor growth, angiogenesis, and metastasis. Specific Imidazo[1,2-a]pyridine derivatives have been designed as potent c-Met inhibitors.[11]
-
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Some compounds from this class have demonstrated CDK inhibitory activity.[4][5]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. Certain Imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization.[4]
Experimental Protocols for Initial Bioactivity Screening
A systematic approach to screening is crucial for identifying and characterizing the bioactivity of a novel compound like this compound. The following protocols provide a foundational framework for an initial investigation.
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of the Imidazo[1,2-a]pyridine core can be achieved through various methods. A common and versatile approach is the Groebke-Blackburn-Bienaymé multicomponent reaction.[12][13]
Protocol:
-
Reactants: Combine equimolar amounts of a 2-aminopyridine, an aldehyde, and an isocyanide in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or ammonium chloride.[12][14]
-
Reaction Conditions: The reaction can be performed at room temperature, heated under reflux, or subjected to microwave irradiation to potentially reduce reaction times and improve yields.[12][14]
-
Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][13]
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
To determine if the compound directly inhibits key kinases like PI3K or c-Met, a direct enzymatic assay can be performed.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the purified recombinant kinase, the substrate (e.g., a specific peptide or lipid), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled phosphate into the substrate) or non-radioactive methods like luminescence-based assays that quantify the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on the progression of cells through the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Data Presentation: Representative Bioactivity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize representative quantitative data for various Imidazo[1,2-a]pyridine derivatives from the literature to provide a comparative context for newly synthesized compounds.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | A549 (Lung) | HepG2 (Liver) | A375 (Melanoma) | HeLa (Cervical) | HCC1937 (Breast) | Reference |
| HB9 | 50.56 | - | - | - | - | [6] |
| HB10 | - | 51.52 | - | - | - | [6] |
| Compound 12 | - | - | 0.14 | 0.21 | - | [9] |
| 15d | - | - | <0.06 | - | - | [7] |
| 17e | - | - | <0.06 | - | - | [7] |
| 18c | - | - | <0.06 | - | - | [7] |
| IP-5 | - | - | - | - | 45 | [15] |
| IP-6 | - | - | - | - | 47.7 | [15] |
Table 2: In Vitro Kinase Inhibition (IC50, nM) of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PI3Kα | mTOR | c-Met | Reference |
| 2g (PI3K inhibitor) | 1.8 | - | - | [9] |
| 12 (PI3K inhibitor) | 2.8 | - | - | [9] |
| 22e (c-Met inhibitor) | - | - | 3.9 | [11] |
| Compound 7 (dual inhibitor) | 0.20 | 21 | - | [10] |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Imidazo[1,2-a]pyridine derivatives and a general experimental workflow for their initial screening.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Caption: HGF/c-Met signaling pathway and its inhibition by Imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for the initial screening of a novel compound.
Conclusion
The Imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While specific bioactivity data for this compound is not yet widely published, the extensive research on related derivatives suggests a high probability of interesting biological properties. The initial screening approach detailed in this guide, encompassing cytotoxicity evaluation, target-based enzymatic assays, and cellular mechanism of action studies, provides a robust framework for elucidating the therapeutic potential of this and other novel Imidazo[1,2-a]pyridine derivatives. The findings from these initial studies will be critical in guiding further preclinical development and optimization of this promising class of compounds.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol: A Detailed Guide for Researchers
Application Note: The synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol from 2-aminopyridine is a multi-step process of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. This document provides detailed protocols for two viable synthetic routes to obtain this compound, a key intermediate for the development of novel therapeutics. The presented methodologies are designed to be reproducible and scalable for laboratory settings.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse pharmacological activities.[1] Many derivatives have been shown to act as kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in various cancers.[2][3][4][5][6][7] The targeted synthesis of specifically substituted analogs, such as this compound, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This document outlines two distinct synthetic strategies starting from the readily available 2-aminopyridine.
Route 1: This approach involves the initial functionalization of the pyridine ring to introduce the hydroxymethyl group, followed by the cyclization to form the imidazo[1,2-a]pyridine core.
Route 2: This strategy focuses on the initial construction of the imidazo[1,2-a]pyridine scaffold, followed by a site-selective functionalization at the C8 position to install the methanol group.
Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 2-Aminopyridine-3-carboxylic acid | ![]() | C₆H₆N₂O₂ | 138.12 | - |
| 2-Amino-3-(hydroxymethyl)pyridine | ![]() | C₆H₈N₂O | 124.14 | Patent CN113880756A reports a yield of 85%. |
| Imidazo[1,2-a]pyridine | ![]() | C₇H₆N₂ | 118.14 | - |
| 8-Bromoimidazo[1,2-a]pyridine | ![]() | C₇H₅BrN₂ | 197.03 | - |
| This compound | ![]() | C₈H₈N₂O | 148.16 | Target Compound |
Experimental Protocols
Route 1: Synthesis via Pre-functionalized Pyridine
This route begins with the reduction of 2-aminopyridine-3-carboxylic acid to 2-amino-3-(hydroxymethyl)pyridine, followed by cyclization.
dot
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine
-
Materials: 2-Aminopyridine-3-carboxylic acid, Anhydrous Tetrahydrofuran (THF), Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) 70% solution in toluene, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried 1 L three-necked flask under an inert atmosphere (nitrogen or argon), add 150 mL of anhydrous THF.
-
To the stirred solvent, add 50 g of 2-aminopyridine-3-carboxylic acid.
-
Cool the suspension to below 10°C using an ice-salt bath.
-
Slowly add 209 g of a 70% toluene solution of Red-Al® dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 16 hours at room temperature.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Filter the resulting mixture, and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product. A reported yield for this procedure is 38.2 g (85%).
-
Step 2: Synthesis of this compound
-
Materials: 2-Amino-3-(hydroxymethyl)pyridine, Chloroacetaldehyde (50% aqueous solution), Sodium bicarbonate (NaHCO₃), Ethanol (EtOH).
-
Procedure:
-
Dissolve 2-amino-3-(hydroxymethyl)pyridine (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add sodium bicarbonate (20 mmol) to the solution.
-
Add chloroacetaldehyde (12 mmol, 50% aqueous solution) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
-
Route 2: Synthesis via C8-Functionalization of the Imidazo[1,2-a]pyridine Core
This route involves the initial synthesis of the imidazo[1,2-a]pyridine scaffold, followed by bromination at the C8 position and subsequent conversion to the hydroxymethyl group.
dot
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] Several commercially available drugs, such as Zolpidem, Alpidem, and Zolimidine, feature this privileged scaffold.[2] One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of these valuable compounds, offering advantages such as simplified procedures, reduced reaction times, and high yields.[1][2]
This document provides detailed application notes and experimental protocols for various one-pot synthetic methodologies leading to imidazo[1,2-a]pyridine derivatives.
Key One-Pot Synthetic Strategies
Several one-pot strategies have been developed for the synthesis of imidazo[1,2-a]pyridines, primarily revolving around the reaction of a 2-aminopyridine derivative with various coupling partners. The most prominent methods include:
-
Groebke–Blackburn–Bienaymé Reaction (GBBR): A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[1][2][4]
-
A³ Coupling (Aldehyde-Alkyne-Amine): A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[5]
-
Condensation with α-Haloketones: A classical approach involving the reaction of a 2-aminopyridine with an α-bromo or α-chloro ketone, which can be performed under catalyst- and solvent-free conditions.[5]
-
Reactions with Nitroolefins: Copper-catalyzed oxidative cyclization of 2-aminopyridines with nitroolefins using air as a green oxidant.[6]
-
Iodine-Catalyzed Reactions: Molecular iodine-catalyzed three-component coupling of 2-aminopyridines, acetophenones, and dimedone under ultrasound irradiation.[7]
Data Presentation: Comparison of One-Pot Protocols
The following tables summarize quantitative data from various one-pot synthesis protocols for imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of different methodologies.
Table 1: Groebke–Blackburn–Bienaymé Reaction (GBBR) and Related Isocyanide-Based MCRs
| Entry | Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate | Methanol | MW | - | High | [5] |
| 2 | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | NH₄Cl | Methanol | 60 | 8 h | 82 | [1] |
| 3 | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | NH₄Cl | Methanol | MW | 30 min | 89 | [1] |
| 4 | 2-Aminopyridine, 4-Chlorobenzaldehyde, Cyclohexylisocyanide | ZnCl₂·SiO₂ | Solvent-free | - | - | High | [8] |
| 5 | 2-Aminopyridines, Isatins, Isocyanides | - | - | - | - | Moderate | [2] |
| 6 | 2-Aminopyridines, Benzyl halides/tosylates, Isocyanides | - | - | - | - | - | [9] |
Table 2: Copper-Catalyzed One-Pot Syntheses
| Entry | Reactants | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper | - | - | - | - | [5] |
| 2 | 2-Aminopyridines, Nitroolefins | CuBr | Air | DMF | 80 | up to 90 | [6] |
| 3 | 2-Aminopyridines, Acetophenones | CuI | Air | - | - | High | [10] |
| 4 | 2-Aminopyridines, α-Diazoketones | Copper | - | - | - | Good | [9] |
Table 3: Other Catalytic and Catalyst-Free One-Pot Syntheses
| Entry | Reactants | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | 2-Aminopyridines, α-Bromo/chloroketones | None | None | 60 | - | - | [5] |
| 2 | 2-Aminopyridines, Nitroolefins | FeCl₃ | - | - | - | - | [5] |
| 3 | 2-Aminopyridine, Acetophenones, Dimedone | I₂ / Ultrasound | Water | RT | 30 min | High | [7] |
| 4 | 2-Aminopyridine, Phenacyl bromide | Copper silicate | - | - | - | High | [11] |
| 5 | Pyridine N-oxide, Alkynes | PicAuCl₂ / MsOH | Dichloromethane | RT | - | Good | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction
This protocol is based on the microwave-assisted synthesis of imidazo[1,2-a]pyridine-3-amines.[1]
Materials:
-
2-Azidobenzaldehyde (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (catalytic amount)
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 2-azidobenzaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and a catalytic amount of ammonium chloride.
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 60°C) for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.
Protocol 2: Copper-Catalyzed Synthesis from Nitroolefins
This protocol describes a copper-catalyzed one-pot synthesis using air as an oxidant.[6]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Nitroolefin (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add the 2-aminopyridine derivative (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).
-
Add DMF as the solvent.
-
Stir the reaction mixture at 80°C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Ultrasound-Assisted, Iodine-Catalyzed Synthesis
This protocol outlines an environmentally benign synthesis using ultrasound irradiation in water.[7]
Materials:
-
Acetophenone derivative (1.0 mmol)
-
Iodine (I₂) (20 mol%)
-
Distilled water (4.0 mL)
-
2-Aminopyridine derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ultrasonic bath
Procedure:
-
In a reaction vessel, mix the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in distilled water (4.0 mL).
-
Irradiate the mixture in an ultrasonic bath at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Continue the ultrasound irradiation at room temperature for another 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, collect the solid product by filtration.
-
Wash the product with water and dry to obtain the purified imidazo[1,2-a]pyridine derivative.
Visualizations
Groebke–Blackburn–Bienaymé Reaction (GBBR) Workflow
Caption: General workflow for the Groebke–Blackburn–Bienaymé three-component reaction.
Copper-Catalyzed A³ Coupling Reaction Mechanism
Caption: Simplified mechanism of the copper-catalyzed A³ coupling for imidazo[1,2-a]pyridine synthesis.
Logical Relationship of One-Pot Synthesis Components
Caption: Logical relationship between components in a typical one-pot synthesis of imidazo[1,2-a]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. This scaffold is a key component in a variety of pharmacologically active agents, exhibiting properties such as antifungal, anti-inflammatory, anticancer, and antiviral activities.[1] Traditional methods for the synthesis of these compounds often require long reaction times, harsh conditions, and the use of hazardous solvents. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of imidazo[1,2-a]pyridines, offering a green, efficient, and rapid alternative. Microwave irradiation provides uniform heating, leading to a significant reduction in reaction times, increased product yields, and often cleaner reaction profiles.[2][3][4]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, targeting researchers and professionals in the field of drug discovery and development.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology to the synthesis of imidazo[1,2-a]pyridines offers several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3][4]
-
Higher Yields: Reactions often proceed with higher efficiency, resulting in improved product yields.[1][5]
-
Greener Chemistry: The use of environmentally benign solvents, or even solvent-free conditions, is often possible, aligning with the principles of green chemistry.[1][2][3]
-
Improved Purity: The rapid and uniform heating can minimize the formation of byproducts, simplifying product purification.[4]
-
Facilitates Multicomponent Reactions: Microwave assistance is particularly effective for one-pot, multicomponent reactions, which are highly desirable for building molecular diversity in drug discovery.[3][5]
Key Synthetic Strategies
Several synthetic strategies have been successfully adapted for the microwave-assisted synthesis of imidazo[1,2-a]pyridines. The most common approaches include:
-
Two-Component Cyclocondensation: This is the most traditional approach, typically involving the reaction of a 2-aminopyridine with an α-haloketone.[4][6]
-
Three-Component Reactions: These one-pot reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a high degree of molecular diversity by combining a 2-aminopyridine, an aldehyde, and an isocyanide.[3][7][8][9]
-
Catalyst-Free Synthesis: In some instances, the synthesis can be performed without a catalyst, particularly under microwave irradiation and sometimes in green solvents like water or polyethylene glycol (PEG).[1][4][5]
Data Presentation: Comparison of Protocols
The following tables summarize quantitative data from various microwave-assisted synthetic protocols for imidazo[1,2-a]pyridines, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Two-Component Synthesis of Imidazo[1,2-a]pyridines
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminonicotinic acid | Chloroacetaldehyde | Water | None | - | 60 | 30 | 92-95 | [1] |
| 2 | 2-Aminopyridine | Phenacyl bromide | H₂O-IPA | None | 240 | - | - | Excellent | [4] |
| 3 | Pyridine | α-Bromoketone | Solvent-free | Ammonium acetate | - | - | - | Excellent | [10] |
| 4 | 2-Aminopyridine | In-situ generated phenacyl bromide | PEG-400/Water (1:2) | None | - | - | - | up to 89 | [2] |
Table 2: Three-Component (Groebke-Blackburn-Bienaymé) Synthesis of Imidazo[1,2-a]pyridines
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 5-Methylfuran-2-carbaldehyde | 2-Aminoazine | Isocyanide | PEG 400 | Acetic acid (20 mol%) | - | 75 | 10 | - | [3] |
| 2 | 2-Chloroquinoline-3-carboxaldehyde | 2-Aminopyridine | Isocyanide | MeOH | NH₄Cl (10 mol%) | 100 | 60 | 60 | 54-67 | |
| 3 | Aldehyde | 2-Aminopyridine | Isocyanide | EtOH | NH₄Cl (20 mol%) | - | - | 15 | up to 36 | |
| 4 | Phenyl glyoxal | 2-Aminopyridine | Barbituric acid | Solvent-free | None | - | - | - | 82-96 | [5][11] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments cited in the literature.
Protocol 1: Catalyst-Free Two-Component Synthesis in Water
This protocol describes an environmentally benign synthesis of imidazo[1,2-a]pyridine derivatives using water as a green solvent under microwave irradiation.[1]
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1.5 mmol)
-
Water
-
Microwave reactor tube
-
Ethyl acetate
-
Methanol
Procedure:
-
In a microwave reactor tube, combine the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.5 mmol) in a sufficient quantity of water.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at 60°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative.
Protocol 2: Three-Component Groebke-Blackburn-Bienaymé Reaction
This protocol details the synthesis of imidazo[1,2-a]pyridine-furan hybrids via a microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction.[3]
Materials:
-
5-Methylfuran-2-carbaldehyde (1.0 equiv)
-
2-Aminoazine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Acetic acid (20 mol%)
-
Polyethylene glycol 400 (PEG 400)
-
Sealed microwave glass vial
Procedure:
-
In a sealed microwave glass vial, dissolve 5-methylfuran-2-carbaldehyde, the 2-aminoazine, and the isocyanide in PEG 400.
-
Add acetic acid (20 mol%) to the mixture.
-
Seal the glass vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a temperature of 75°C for 10 minutes.
-
After the reaction is complete, cool the vial and process the mixture for product isolation and purification (specific workup procedure may vary based on the product's properties).
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the synthesis of imidazo[1,2-a]pyridines and a typical experimental workflow for microwave-assisted synthesis.
Caption: General reaction mechanism for the two-component synthesis of imidazo[1,2-a]pyridines.
Caption: A typical experimental workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis has emerged as a powerful and efficient tool for the rapid construction of imidazo[1,2-a]pyridine scaffolds. The protocols and data presented herein demonstrate the versatility of this technology, enabling high-yield synthesis under environmentally friendly conditions. For researchers and professionals in drug development, mastering these techniques can significantly accelerate the discovery and optimization of new therapeutic agents based on the privileged imidazo[1,2-a]pyridine core.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Purification of Hydroxymethyl-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethyl-substituted imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties.[1] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to isolate the desired compound with high purity for subsequent biological evaluation and characterization. These application notes provide detailed protocols for the purification of hydroxymethyl-substituted imidazo[1,2-a]pyridines using common laboratory techniques such as silica gel column chromatography and recrystallization.
Data Presentation
The following tables summarize typical purification data for a series of 2-aryl-3-hydroxymethyl-imidazo[1,2-a]pyridines. This data can be used as a reference for researchers working with similar compounds.
Table 1: Synthesis and Physical Properties of 2-Aryl-3-hydroxymethyl-imidazo[1,2-a]pyridines
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| 6a | Phenyl | 70 | 202 - 203 |
| 6b | 4'-Chlorophenyl | 61.3 | 229 - 230 |
| 6c | 4'-Fluorophenyl | 70.3 | 154 - 155 |
| 6d | 4'-Methylphenyl | 76.7 | 274 - 275 |
Data sourced from a study on the fluorescent properties of these compounds.[2]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of moderately polar organic compounds like hydroxymethyl-substituted imidazo[1,2-a]pyridines. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase.
Materials:
-
Crude hydroxymethyl-substituted imidazo[1,2-a]pyridine
-
Silica gel (230-400 mesh)[3]
-
Hexane (or heptane)[4]
-
Ethyl acetate[4]
-
Dichloromethane (optional)[3]
-
Methanol (optional)[3]
-
Triethylamine (optional, for basic compounds)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate (e.g., start with a 7:3 v/v ratio and adjust as necessary to obtain an Rf value of ~0.3 for the desired product).
-
Visualize the spots under a UV lamp. This will help determine the optimal solvent system for column chromatography and identify the product spot relative to impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and compact bed. Drain the excess solvent until it is just above the silica gel level.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Start eluting the column with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient will depend on the separation observed by TLC.
-
For highly polar or basic imidazo[1,2-a]pyridines that show tailing on TLC, a small amount of triethylamine (0.1-1%) can be added to the eluent.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydroxymethyl-substituted imidazo[1,2-a]pyridine.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures.
Materials:
-
Crude hydroxymethyl-substituted imidazo[1,2-a]pyridine
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[5] For hydroxymethyl-substituted imidazo[1,2-a]pyridines, polar solvents like ethanol or ethyl acetate are good starting points. A two-solvent system (e.g., ethyl acetate/hexane) can also be effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the compound completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualizations
Caption: General workflow for the purification of hydroxymethyl-substituted imidazo[1,2-a]pyridines.
Caption: Detailed workflow for purification by silica gel column chromatography.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols: Imidazo[1,2-a]pyridin-8-ylmethanol as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This document provides detailed application notes and protocols for the investigation of imidazo[1,2-a]pyridine derivatives, with a specific focus on the potential of 8-substituted analogs like Imidazo[1,2-a]pyridin-8-ylmethanol as kinase inhibitors.
Disclaimer: To date, specific kinase inhibitory data for this compound has not been extensively reported in peer-reviewed literature. The following data and protocols are based on closely related 8-substituted imidazo[1,2-a]pyridine derivatives, particularly those targeting the PI3K/Akt/mTOR signaling pathway, and serve as a comprehensive framework for the evaluation of new analogs such as this compound.
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A prominent target for this class of compounds is the PI3K/Akt/mTOR pathway .
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates a multitude of cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a host of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[1][2]
Quantitative Data on 8-Substituted Imidazo[1,2-a]pyridine Derivatives
While specific data for this compound is unavailable, a study on 2, 6, 8-trisubstituted imidazo[1,2-a]pyridine derivatives has demonstrated potent inhibition of PI3Kα. The following table summarizes the structure-activity relationship (SAR) for substitutions at the 8-position, providing a basis for the potential activity of related compounds.[2]
| Compound ID | R (Substitution at 8-position) | PI3Kα IC50 (nM) |
| 1a | -H | >10000 |
| 1b | -F | 4800 |
| 1c | -Cl | 1500 |
| 1d | -Br | 1200 |
| 1e | -CH3 | 2300 |
| 1f | -CF3 | 890 |
| 1g | -OCH3 | 3500 |
| 35 | -Phenyl | 150 |
Data extracted from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[2]
Experimental Protocols
The following are detailed protocols for the synthesis, in vitro kinase assays, and cell-based assays that can be adapted to evaluate the kinase inhibitory potential of this compound and other novel imidazo[1,2-a]pyridine derivatives.
Protocol 1: General Synthesis of 8-Substituted Imidazo[1,2-a]pyridines
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For 8-substituted derivatives, a Suzuki-Miyaura cross-coupling reaction can be employed starting from an 8-bromo-imidazo[1,2-a]pyridine intermediate.
Materials:
-
8-Bromo-imidazo[1,2-a]pyridine intermediate
-
Appropriate boronic acid or ester (e.g., for the "methanol" group, a protected hydroxymethylboronic acid derivative could be used)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the 8-bromo-imidazo[1,2-a]pyridine intermediate (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP.
-
Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., a PI3Kα-dependent line like T47D)[2]
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add the medium containing the test compound or vehicle control to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Western Blot Analysis of Pathway Modulation
This protocol is used to assess the effect of the test compound on the phosphorylation status of key proteins within a signaling pathway, such as Akt and mTOR.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control to determine the change in phosphorylation levels.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Applications of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including significant potential in anticancer drug discovery.[1][2][3] Derivatives of this core structure have been extensively investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[2][4] This document provides a summary of the anticancer applications of Imidazo[1,2-a]pyridine derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Disclaimer: While the broader class of Imidazo[1,2-a]pyridine derivatives has been extensively studied, specific research on Imidazo[1,2-a]pyridin-8-ylmethanol derivatives, particularly concerning their anticancer applications, is limited in the currently available scientific literature. The following data and protocols are based on the wider family of Imidazo[1,2-a]pyridine compounds and serve as a comprehensive guide for the investigation of novel derivatives within this class, including the 8-ylmethanol substituted variants.
Data Presentation: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, demonstrating their potent anti-proliferative effects.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound Series 1 | A375P (Melanoma) | <0.06 | [5] |
| Compound Series 2 | A549 (Lung Cancer) | 50.56 | [6] |
| HepG2 (Liver Cancer) | 51.52 | [6] | |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [4] |
| WM115 (Melanoma) | 9.7 - 44.6 | [4] | |
| HeLa (Cervical Cancer) | 9.7 - 44.6 | [4] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [7] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [7] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [7] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 | [8] |
| HT-29 (Colon Cancer) | 10.11 | [8] | |
| Compound 16h | HeLa (Cervical Cancer) | 11.26 | [9] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation. One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway , which is often dysregulated in many types of cancer.[1][2][4]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
General Experimental Workflow
The evaluation of novel Imidazo[1,2-a]pyridine derivatives for their anticancer potential typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer properties of Imidazo[1,2-a]pyridine derivatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat the cells with the Imidazo[1,2-a]pyridine derivative at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting for Pathway Analysis
This technique is used to detect specific proteins in a sample and to investigate the effect of the compound on signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
Imidazo[1,2-a]pyridine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-7, anti-caspase-8, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the Imidazo[1,2-a]pyridine derivative for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels relative to the loading control.[7]
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to target key signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce cancer cell death underscores their therapeutic relevance. The protocols and data presented here provide a framework for the continued investigation and development of these compounds. Future research, including the synthesis and evaluation of a broader range of derivatives such as this compound, will be crucial in unlocking the full potential of this versatile scaffold in the fight against cancer.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is considered a "privileged structure" and is the basis for several commercial drugs.[3] In the context of cell signaling, these compounds have been extensively investigated as modulators of various pathways, particularly those implicated in cancer.[4][5]
I. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[6][7] Several studies have reported the potential of imidazo[1,2-a]pyridine derivatives to inhibit this pathway.[6][7][8][9]
Quantitative Data: Inhibition of PI3K/Akt/mTOR Pathway Components
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against key kinases in the PI3K/Akt/mTOR pathway and their effects on cancer cell lines.
| Compound ID/Reference | Target Kinase | Biochemical IC50 | Cell Line | Cell-Based IC50 | Reference |
| Compound 6 | Akt/mTOR pathway | Not specified | A375 (Melanoma) | ~10 µM | [8] |
| WM115 (Melanoma) | Not specified | [8] | |||
| HeLa (Cervical Cancer) | ~35 µM | [8] | |||
| Compound 2g | PI3Kα | 1.8 nM | Not specified | Not specified | [9] |
| Compound 12 | PI3Kα | 2.8 nM | A375 (Melanoma) | 0.14 µM | [9] |
| HeLa (Cervical Cancer) | 0.21 µM | [9] | |||
| Compound 7 | PI3K/mTOR | 0.20 nM / 21 nM | HCT-116 (Colon Cancer) | 10 nM | [6][7] |
| Compound 22e | c-Met | 3.9 nM | EBC-1 (Lung Cancer) | 45.0 nM | [10] |
Signaling Pathway Diagram
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Pathway Modulation
This protocol is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with the Imidazo[1,2-a]pyridine derivative at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
-
II. Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[11][12] Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[11]
Quantitative Data: Inhibition of Wnt/β-catenin Signaling
The following table presents data for Imidazo[1,2-a]pyridine derivatives that inhibit Wnt/β-catenin signaling.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 4c | HEK293T | Luciferase Reporter | 3.5 | [11] |
| Compound 4i | HEK293T | Luciferase Reporter | 4.2 | [11] |
Signaling Pathway Diagram
Experimental Protocols
1. Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.
-
Materials:
-
HEK293T cells
-
TOPFlash/FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Imidazo[1,2-a]pyridine derivative stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293T cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with the Imidazo[1,2-a]pyridine derivative at various concentrations.
-
Stimulate the Wnt pathway if necessary (e.g., with Wnt3a conditioned medium), or use a cell line with constitutively active signaling.
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the TOPFlash activity to the Renilla activity and calculate the fold change relative to the control.
-
2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is used to measure the effect of the compounds on the expression of Wnt target genes.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., c-myc, Cyclin D1, AXIN2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Treat cells with the Imidazo[1,2-a]pyridine derivative.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using specific primers for Wnt target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
III. Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer, promoting cell proliferation, survival, and angiogenesis. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating this pathway.[13]
Signaling Pathway Diagram
Experimental Protocols
1. Griess Test for Nitric Oxide (NO) Production
This protocol measures the production of nitric oxide (NO), a downstream effector of the STAT3/NF-κB pathway, in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from treated and untreated cells
-
Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatants after treatment with the Imidazo[1,2-a]pyridine derivative and/or an inflammatory stimulus (e.g., LPS).
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of Solution B to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the effects of an Imidazo[1,2-a]pyridine derivative on a cell signaling pathway.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of potent and selective modulators of key cell signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the biological activities of novel imidazo[1,2-a]pyridine derivatives, such as Imidazo[1,2-a]pyridin-8-ylmethanol. Through systematic evaluation using the described methodologies, the specific roles of these compounds in cellular signaling can be elucidated, paving the way for their potential development as therapeutic agents.
References
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Imidazo[1,2-a]pyridin-8-ylmethanol Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of imidazo[1,2-a]pyridin-8-ylmethanol analogues, a promising class of compounds with diverse therapeutic potential. This document details their synthesis, biological activities, and relevant signaling pathways, along with detailed protocols for key experimental procedures.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] Analogues of this scaffold have demonstrated a wide range of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[3][4] This document focuses on this compound and its derivatives as a focal point for drug discovery efforts, targeting key pathways in cancer and infectious diseases.
Synthetic Protocols
Protocol 1: Synthesis of 2-amino-3-(hydroxymethyl)pyridine
This protocol is adapted from a patented procedure for the reduction of 2-aminopyridine-3-carboxylic acid.[5]
Materials:
-
2-aminopyridine-3-carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium aluminum hydride (Red-Al®), 70% solution in toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ice-salt bath
-
Three-necked round-bottom flask equipped with a stirrer and dropping funnel
Procedure:
-
Under anhydrous and anaerobic conditions, add 150 mL of anhydrous THF to a 1 L three-necked flask.
-
With stirring, add 50 g of 2-aminopyridine-3-carboxylic acid to the flask.
-
Cool the mixture in an ice-salt bath to below 10 °C.
-
Slowly add 209 g of a 70% toluene solution of sodium aluminum hydride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice-salt bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
After the reaction is complete, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting mixture and wash the filter cake with THF.
-
Combine the mother liquor and the THF washings and dry over anhydrous magnesium sulfate.
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain 2-amino-3-(hydroxymethyl)pyridine.
Protocol 2: Cyclization to form this compound (Proposed)
This proposed protocol is based on the classical condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[2]
Materials:
-
2-amino-3-(hydroxymethyl)pyridine
-
Bromoacetaldehyde or chloroacetaldehyde
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
Dissolve 2-amino-3-(hydroxymethyl)pyridine in ethanol in a round-bottom flask.
-
Add an equimolar amount of sodium bicarbonate to the solution.
-
To this stirred mixture, add a solution of bromoacetaldehyde or chloroacetaldehyde in ethanol dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activities and Data Presentation
Imidazo[1,2-a]pyridine analogues have shown significant activity against various cancer cell lines and Mycobacterium tuberculosis. The following tables summarize some of the reported quantitative data.
Anticancer Activity
| Compound/Analogue | Target/Cell Line | IC50 (µM) | Reference |
| c-Met Inhibitors | |||
| Compound 22e | c-Met Kinase | 0.0039 | [6] |
| EBC-1 | 0.045 | [6] | |
| Compound 16b | EBC-1 | 0.1885 | [6] |
| Compound 16d | EBC-1 | 0.1067 | [6] |
| Compound 16f | EBC-1 | 0.145 | [6] |
| PI3K/Akt/mTOR Pathway Inhibitors | |||
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 | [7] |
| A375 (Melanoma) | 0.14 | [7] | |
| HeLa (Cervical) | 0.21 | [7] | |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 0.002 | [7] |
| General Anticancer Activity | |||
| Compound 12b | Hep-2 | 11 | [8] |
| HepG2 | 13 | [8] | |
| MCF-7 | 11 | [8] | |
| A375 | 11 | [8] | |
| Compound HB9 | A549 (Lung) | 50.56 | [9] |
| Compound HB10 | HepG2 (Liver) | 51.52 | [9] |
| Imidazopyridine-quinoline hybrid (8) | HeLa | 0.34 | [7] |
| MDA-MB-231 | 0.32 | [7] | |
| ACHN | 0.39 | [7] | |
| HCT-15 | 0.31 | [7] | |
| Imidazopyridine-quinoline hybrid (12) | HeLa | 0.35 | [7] |
| MDA-MB-231 | 0.29 | [7] | |
| ACHN | 0.34 | [7] | |
| HCT-15 | 0.30 | [7] |
Antituberculosis Activity
| Compound/Analogue | M. tuberculosis Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides (general) | H37Rv | 0.03 - 5 | [3][10] |
| Compound 18 | MDR and XDR strains | <0.006 | [11] |
| Compound 15 | H37Rv | 0.02 | [11] |
| Compound 16 | H37Rv | 0.10 - 0.19 | [4] |
| MDR and XDR strains | 0.05 - 1.5 | [4] | |
| IPA-6 | H37Rv | 0.05 µg/mL | [3] |
| IPA-9 | H37Rv | 0.4 µg/mL | [3] |
| IPS-1 | H37Rv | 0.4 µg/mL | [3] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of imidazo[1,2-a]pyridine analogues are often attributed to their interaction with specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general workflow for drug discovery.
Experimental Protocols
Protocol 3: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 1 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of c-Met kinase solution (pre-diluted in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of a solution containing the Poly(Glu,Tyr) substrate and ATP (at its Km concentration) in kinase buffer to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol describes the analysis of protein phosphorylation in the PI3K/Akt/mTOR pathway in response to treatment with imidazo[1,2-a]pyridine analogues.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol details the determination of the MIC of imidazo[1,2-a]pyridine analogues against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Resazurin solution (optional, for colorimetric readout)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared M. tuberculosis suspension. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the growth control well.
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds for various drug discovery programs. Further investigation into the structure-activity relationships and mechanisms of action of these analogues will be crucial for advancing them towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo evaluation of Imidazo[1,2-a]pyridin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches for "Imidazo[1,2-a]pyridin-8-ylmethanol" (CAS No. 111477-17-9) did not yield specific in vitro or in vivo evaluation data. The following application notes and protocols are based on the well-documented biological activities of the broader imidazo[1,2-a]pyridine scaffold. Researchers should use this information as a general guideline and must validate all methodologies for the specific compound of interest.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] A significant area of research has focused on their potential as kinase inhibitors, particularly targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and c-Met signaling pathways.[3][4][5]
This compound is a derivative of this versatile scaffold. While specific biological data for this compound is not publicly available, its structural similarity to other active imidazo[1,2-a]pyridines suggests it may exhibit interesting biological properties worthy of investigation. These notes provide a framework for the initial in vitro and in vivo evaluation of this compound.
Potential Applications
Based on the activities of analogous compounds, this compound could be evaluated for the following applications:
-
Anticancer Agent: Particularly for tumors with dysregulated PI3K/AKT/mTOR or c-Met signaling.[3][4][5]
-
Antibacterial Agent: Against a panel of pathogenic bacterial strains.
-
Antiviral Agent: Screening against various viral targets.
-
Kinase Inhibitor: Profiling against a panel of cancer-relevant kinases.
In Vitro Evaluation: Data and Protocols
Data Presentation: Hypothetical In Vitro Activity
The following tables present hypothetical data for this compound, structured for clear comparison. These values are illustrative and based on activities reported for other imidazo[1,2-a]pyridine derivatives.
Table 1: In Vitro Anticancer Activity (IC50, µM)
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| HepG2 | Liver Carcinoma | 12.3 |
| MCF-7 | Breast Cancer | 15.1 |
| HCT116 | Colon Cancer | 9.8 |
Table 2: Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Hypothetical IC50 (nM) |
| PI3Kα | 75 |
| AKT1 | 250 |
| mTOR | 180 |
| c-Met | 450 |
Experimental Protocols: In Vitro Assays
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Objective: To determine the inhibitory activity of this compound against specific kinases.
Materials:
-
Recombinant human kinases (e.g., PI3Kα, AKT1, mTOR, c-Met)
-
Kinase-specific substrate and ATP
-
Kinase buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the compound dilutions, the specific kinase, and the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
In Vivo Evaluation: Data and Protocols
Data Presentation: Hypothetical In Vivo Efficacy
Table 3: Xenograft Tumor Growth Inhibition
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| A549 Xenograft | Vehicle Control | 0 |
| A549 Xenograft | This compound (50 mg/kg, p.o.) | 65 |
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
A549 cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously implant A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally (p.o.) daily.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro and in vivo drug screening.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]pyridin-8-ylmethanol as a Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs such as Zolpidem, Alpidem, and Zolimidine.[1][2][3][4][5][6] Its rigid bicyclic structure and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries for drug discovery. This document provides detailed protocols and application notes for utilizing (imidazo[1,2-a]pyridin-8-yl)methanol as a key scaffold for generating such libraries.
Introduction to the Scaffold
(Imidazo[1,2-a]pyridin-8-yl)methanol offers a versatile handle for library synthesis. The methanol group at the 8-position can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for a wide range of derivatization strategies. The imidazo[1,2-a]pyridine core itself can be further functionalized at various positions, enabling the exploration of structure-activity relationships (SAR) in multiple vectors.
Synthesis of the Core Scaffold: (Imidazo[1,2-a]pyridin-8-yl)methanol
While direct synthesis of (imidazo[1,2-a]pyridin-8-yl)methanol is not readily found in the literature, a straightforward two-step synthesis from commercially available starting materials can be employed. The process begins with the formation of imidazo[1,2-a]pyridine-8-carboxylic acid, followed by its reduction to the desired methanol.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This protocol is based on the classical condensation of a 2-aminopyridine derivative with an α-haloketone.[7]
Materials:
-
2-aminonicotinic acid
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48%)
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Dioxane
Procedure:
-
A mixture of 2-aminonicotinic acid (1 eq.) and bromoacetaldehyde diethyl acetal (1.2 eq.) in a 1:1 mixture of ethanol and water is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in 48% hydrobromic acid and heated to 100°C for 2 hours to effect cyclization and deprotection.
-
The solution is cooled and neutralized with a saturated solution of sodium bicarbonate until a precipitate forms.
-
The solid is collected by filtration, washed with cold water, and dried to yield imidazo[1,2-a]pyridine-8-carboxylic acid.
Protocol 2: Reduction to (Imidazo[1,2-a]pyridin-8-yl)methanol
Materials:
-
Imidazo[1,2-a]pyridine-8-carboxylic acid
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a stirred suspension of LAH (2-3 eq.) in anhydrous THF at 0°C under an inert atmosphere, a solution of imidazo[1,2-a]pyridine-8-carboxylic acid (1 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting slurry is stirred vigorously with a saturated solution of Rochelle's salt until the inorganic salts precipitate.
-
The mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (imidazo[1,2-a]pyridin-8-yl)methanol.
Library Synthesis Strategies
Two primary strategies for library synthesis using the imidazo[1,2-a]pyridin-8-ylmethanol scaffold are presented: solid-phase synthesis for high-throughput generation of analogs and solution-phase synthesis using multicomponent reactions for rapid diversity.
Application Note 1: Solid-Phase Library Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
This approach, adapted from Kamal et al., utilizes a solid support to facilitate purification and handling of intermediates, making it ideal for generating large libraries.[1][8] The core scaffold is attached to the resin via the 8-position, and diversity is introduced by varying the building blocks used for cyclization and subsequent functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction yield for Imidazo[1,2-a]pyridin-8-ylmethanol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to optimize reaction yields.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a two-step synthetic route: the formation of an Imidazo[1,2-a]pyridine-8-carboxylic acid derivative followed by its reduction.
Issue 1: Low or No Yield of Imidazo[1,2-a]pyridine-8-carboxylic Acid Derivative
-
Question: I am attempting to synthesize an Imidazo[1,2-a]pyridine-8-carboxylate or carboxamide by reacting 2-aminonicotinic acid with an α-haloketone, but I am observing a low yield or no product formation. What are the potential causes and solutions?
-
Answer: Low yields in the cyclization step to form the Imidazo[1,2-a]pyridine core at the 8-position can be attributed to several factors:
-
Incomplete reaction: The reaction between 2-aminonicotinic acid and the α-haloketone may require more time or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
-
Decomposition of starting materials or product: The reactants or the product might be sensitive to high temperatures. If you suspect thermal decomposition, it is advisable to run the reaction at a lower temperature for a longer period.
-
Incorrect solvent: The choice of solvent is crucial for this reaction. Protic solvents like ethanol are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Base strength: While some procedures are performed without a base, the presence of a mild, non-nucleophilic base can facilitate the reaction by neutralizing the hydrogen halide formed as a byproduct. Consider the addition of a base like sodium bicarbonate or potassium carbonate.
-
Purification issues: The product may be highly polar and difficult to extract from the reaction mixture. Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form for efficient extraction with an organic solvent.
-
Issue 2: Incomplete Reduction of the Carboxylic Acid/Ester/Amide Group
-
Question: I am trying to reduce the carboxylic acid (or its ester/amide derivative) at the 8-position of the Imidazo[1,2-a]pyridine ring to a hydroxymethyl group using a hydride reducing agent, but the reaction is incomplete. How can I improve the conversion?
-
Answer: The reduction of a carboxylic acid or its derivatives on a heteroaromatic system can be challenging. Here are some troubleshooting steps:
-
Choice of Reducing Agent: For the reduction of carboxylic acids, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically required.[1][2] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[1] For esters, LiAlH₄ is also effective.
-
Stoichiometry of the Reducing Agent: An excess of the reducing agent is often necessary to ensure complete reduction.[1] For carboxylic acids, the first equivalent of LiAlH₄ is consumed in an acid-base reaction to deprotonate the carboxylic acid.[1] Therefore, at least two equivalents are needed for the reduction itself. Consider increasing the equivalents of the reducing agent incrementally.
-
Reaction Temperature: While these reductions are often performed at low temperatures (e.g., 0 °C) to control reactivity, sluggish reactions may benefit from allowing the reaction to slowly warm to room temperature or even gentle heating under reflux in an appropriate solvent like THF.
-
Solvent: Ensure you are using a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.[2] The presence of moisture will quench the reducing agent.[3]
-
Workup Procedure: The workup after a hydride reduction is critical. A standard Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is often used to quench the reaction and precipitate the aluminum salts, which can then be filtered off. Improper workup can lead to low isolated yields.
-
Issue 3: Formation of Side Products
-
Question: During the synthesis, I am observing unexpected side products. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can occur in both the cyclization and reduction steps.
-
During Cyclization:
-
Decarboxylation: If the reaction is heated too strongly, the 2-aminonicotinic acid starting material may undergo decarboxylation. Using milder reaction conditions can help to avoid this.
-
Formation of isomers: While the reaction of 2-aminonicotinic acid with an α-haloketone is expected to be regioselective, the formation of other isomers is a possibility, though less likely. Careful characterization of the product is essential.
-
-
During Reduction:
-
Over-reduction: While the target is the alcohol, under harsh conditions, further reduction of the hydroxymethyl group is possible, though unlikely with standard hydride reagents.
-
Reduction of the pyridine ring: The pyridine ring of the Imidazo[1,2-a]pyridine system can sometimes be reduced by strong reducing agents, especially under forcing conditions. Using controlled temperatures and avoiding a large excess of the reducing agent can mitigate this.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for introducing a functional group at the 8-position of the Imidazo[1,2-a]pyridine ring?
-
A1: A common and effective starting material is 2-aminonicotinic acid (also known as 2-amino-3-carboxypyridine). The carboxylic acid group at the 3-position of the pyridine ring becomes the functional group at the 8-position of the resulting Imidazo[1,2-a]pyridine scaffold.
-
-
Q2: Can I directly introduce a hydroxymethyl group at the 8-position?
-
A2: Direct hydroxymethylation at the C8 position of a pre-formed Imidazo[1,2-a]pyridine ring is challenging and not a commonly reported method. A two-step approach involving the formation of an 8-carboxy or 8-formyl derivative followed by reduction is generally more feasible.
-
-
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
A3: Thin Layer Chromatography (TLC) is essential for monitoring the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight of the product, and Infrared (IR) spectroscopy can be used to identify key functional groups (e.g., the disappearance of the carbonyl stretch and the appearance of a broad O-H stretch after reduction).
-
-
Q4: Are there any specific safety precautions to consider during this synthesis?
-
A4: Yes. α-haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[3] It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) must be worn.
-
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
| Parameter | Condition | Reference |
| Starting Material | 2-Aminonicotinic Acid | [4] |
| Reagent | α-Haloketone | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 3 - 5 hours | [4] |
Table 2: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Substrates Reduced | Typical Solvents | Comments | References |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acids, esters, aldehydes, ketones | THF, Diethyl ether | Highly reactive, requires anhydrous conditions and careful handling.[1][3] | [1][2][3] |
| Sodium Borohydride (NaBH₄) | Aldehydes, ketones | Methanol, Ethanol | Not strong enough to reduce carboxylic acids or esters.[1] | [1] |
| Borane (BH₃) | Carboxylic acids | THF | More selective for carboxylic acids over some other functional groups. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate (Illustrative Example)
This protocol is adapted from the general principles of Imidazo[1,2-a]pyridine synthesis.
-
To a solution of 2-aminonicotinic acid (1.0 eq) in absolute ethanol, add 2-bromoacetophenone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate.
Protocol 2: Reduction of Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate to (2-phenylimidazo[1,2-a]pyridin-8-yl)methanol
-
To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-phenylimidazo[1,2-a]pyridin-8-yl)methanol.
Mandatory Visualizations
References
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines. This guide addresses common side products, issues of low yield, and purification challenges, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am seeing a second spot on my TLC plate that is very close to my desired imidazo[1,2-a]pyridine product. What could it be?
A1: A common issue in the synthesis of substituted imidazo[1,2-a]pyridines is the formation of a regioisomeric side product. This is particularly prevalent when using substituted 2-aminopyridines. The cyclization step can occur via attack of the endocyclic nitrogen at two different positions, leading to a mixture of isomers which can be difficult to separate by column chromatography due to their similar polarities.
Q2: My reaction to form an imidazo[1,2-a]pyridine is not going to completion, and I am isolating a significant amount of an intermediate. What is the likely structure of this intermediate?
A2: A common intermediate that can be isolated if the cyclization is incomplete is the uncyclized N-alkylated 2-aminopyridine. This occurs after the initial reaction between the 2-aminopyridine and the α-halocarbonyl compound but before the final intramolecular cyclization to form the fused bicyclic system. The stability of this intermediate can be influenced by the reaction conditions, such as temperature and the choice of base.
Q3: I am attempting a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but the yield is low and the purification is difficult. What are the likely side products?
A3: In the GBB reaction, low yields can be attributed to several factors, including the decomposition of acid-sensitive isocyanides.[1] Side products can arise from reactions of the individual components, such as the self-condensation of the aldehyde or reactions of the isocyanide with the catalyst or solvent. Careful control of reaction conditions and the order of addition of reagents can help to minimize these side reactions.
Q4: Can dimerization of 2-aminopyridine be a significant side reaction?
A4: While less common than other side reactions, dimerization or oligomerization of 2-aminopyridine can occur under certain conditions, particularly at high temperatures or in the presence of strong acids or bases, leading to a complex mixture of byproducts and a reduction in the yield of the desired imidazo[1,2-a]pyridine.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Side Products
Symptoms:
-
Multiple spots on TLC with very similar Rf values.
-
Broad or overlapping peaks in HPLC analysis.
-
Complex NMR spectra with overlapping signals, making characterization difficult.
Root Causes:
-
Use of unsymmetrically substituted 2-aminopyridines.
-
Reaction conditions that do not strongly favor one cyclization pathway over the other.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the regioselectivity of the cyclization.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene).
-
Catalyst Selection: In catalyzed reactions, the nature of the catalyst can play a crucial role in directing the regioselectivity. For instance, in copper-catalyzed reactions, the choice of ligand can influence the outcome.
Logical Relationship for Troubleshooting Isomer Formation
Caption: Troubleshooting workflow for addressing regioisomer formation.
Issue 2: Incomplete Cyclization and Isolation of Intermediates
Symptoms:
-
A major spot on TLC that is more polar than the expected product.
-
Isolation of a compound with spectroscopic data consistent with the N-alkylated 2-aminopyridine intermediate.
-
Low conversion to the final product even after extended reaction times.
Root Causes:
-
Insufficient reaction temperature or time for the cyclization step.
-
Use of a weak base that does not effectively promote the final intramolecular reaction.
-
Steric hindrance around the reacting centers.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy for the cyclization to proceed. Microwave-assisted synthesis can be particularly effective in this regard.
-
Stronger Base: Switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the final ring-closing step.
-
Extended Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration to ensure complete conversion.
Experimental Workflow for Promoting Cyclization
Caption: Workflow for driving incomplete cyclization reactions to completion.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Side Products | Conditions Favoring Side Products | Conditions to Minimize Side Products | Reference |
| Classical Condensation | 2-aminopyridine, α-haloketone | Regioisomers, Uncyclized Intermediate | Use of unsymmetrical 2-aminopyridines, low temperature, weak base | Symmetrical 2-aminopyridines, optimized temperature, stronger base | [2] |
| Groebke-Blackburn-Bienaymé | 2-aminopyridine, aldehyde, isocyanide | Isocyanide decomposition products, aldehyde self-condensation products | Acid-sensitive isocyanides, high temperatures | Careful choice of isocyanide, optimized catalyst and temperature | [1] |
| Copper-Catalyzed Synthesis | 2-aminopyridine, nitroolefins | Michael addition adducts, oxidized byproducts | Inefficient catalyst turnover, presence of strong oxidizing agents | Optimized catalyst loading, controlled atmosphere | [3] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is based on the reaction of a 2-aminopyridine with a phenacyl bromide derivative and is designed to improve yields and reduce reaction times, thereby minimizing the formation of side products.[4]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
Instrumentation:
-
CEM Discover SP Microwave Synthesizer or equivalent
Procedure:
-
To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: One-Pot, Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridines (GBB Reaction)
This protocol describes a multicomponent reaction for the efficient synthesis of 3-amino-imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (4 mL)
-
Scandium(III) triflate (10 mol%)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
Instrumentation:
-
CEM Discover SP Microwave Synthesizer or equivalent
Procedure:
-
In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).
-
Add methanol (4 mL) and a magnetic stirrer bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.
Signaling Pathway Diagram: General Imidazo[1,2-a]pyridine Synthesis
Caption: General reaction pathway for imidazo[1,2-a]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar imidazo[1,2-a]pyridine compounds?
A1: The primary challenges stem from their inherent polarity and basicity. The pyridine nitrogen in the imidazo[1,2-a]pyridine scaffold imparts basic properties, leading to strong interactions with acidic silica gel, which is a common stationary phase in normal-phase chromatography. This can result in issues like peak tailing, poor resolution, and even irreversible binding of the compound to the column. Furthermore, their high polarity can make them poorly soluble in common non-polar organic solvents used in normal-phase chromatography and weakly retained in standard reverse-phase chromatography.
Q2: Which purification techniques are most suitable for polar imidazo[1,2-a]pyridines?
A2: A variety of techniques can be employed, and the optimal choice depends on the specific properties of the compound and its impurities. The most common methods include:
-
Normal-Phase Chromatography (NPC): Often requires modification of the mobile phase with additives to mitigate the basicity of the analyte.
-
Reverse-Phase Chromatography (RPC): Can be effective, but retention of highly polar compounds may be challenging without specialized columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for highly polar compounds that are not well-retained in reverse-phase systems.[1][2][3]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
Q3: How does the pKa of my imidazo[1,2-a]pyridine affect purification?
A3: The pKa is a critical factor, as it determines the ionization state of your compound at a given pH. Imidazo[1,2-a]pyridines are basic, and their pKa values can be influenced by substituents.[4] In normal-phase chromatography on silica gel (an acidic stationary phase), a basic compound will be protonated, leading to strong ionic interactions and causing peak tailing. By adding a basic modifier like triethylamine to the mobile phase, you can deprotonate the silica surface and your compound, minimizing these interactions. In reverse-phase and HILIC, controlling the pH of the mobile phase is crucial for achieving consistent retention and good peak shape.
Troubleshooting Guides
Normal-Phase Chromatography (Silica Gel)
Q4: My compound is streaking badly or not moving from the baseline on the silica gel column. What should I do?
A4: This is a common issue for basic compounds like imidazo[1,2-a]pyridines due to strong interactions with acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, reducing tailing and improving elution.
-
Solution 2: Use a More Polar Solvent System. If your compound is highly polar, it may require a more polar eluent to move down the column. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. For very polar compounds, a mixture of dichloromethane and methanol is often effective.[5]
-
Solution 3: Consider an Alternative Stationary Phase. If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel. Amine-functionalized silica can also be a good option for purifying basic compounds.[1]
Q5: I have poor separation between my desired product and a closely related impurity.
A5:
-
Solution 1: Optimize Your Solvent System. The key to good separation is finding a solvent system that provides the best resolution on a Thin Layer Chromatography (TLC) plate first. Experiment with different solvent ratios and even different solvent combinations. A good target Rf value for your desired compound on TLC is typically between 0.2 and 0.4 for optimal separation on a column.
-
Solution 2: Use a Longer Column. A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Solution 3: Employ a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the chromatography run (gradient elution) can help to separate compounds with similar polarities more effectively.
Reverse-Phase Chromatography (C18)
Q6: My polar imidazo[1,2-a]pyridine is eluting in the solvent front with no retention on my C18 column.
A6: This is a common problem for highly polar compounds in reverse-phase chromatography.
-
Solution 1: Use a Highly Aqueous Mobile Phase. Increase the percentage of the aqueous component (water or buffer) in your mobile phase. For very polar compounds, you might need to start with a very low percentage of organic solvent (e.g., 5% acetonitrile or methanol) or even 100% aqueous conditions.
-
Solution 2: Use a "Polar-Embedded" or "Aqua" Type C18 Column. These columns are specifically designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.
-
Solution 3: Adjust the Mobile Phase pH. For basic compounds like imidazo[1,2-a]pyridines, increasing the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on a C18 column. However, be mindful of the pH stability of your column (most silica-based C18 columns are not stable above pH 8).
-
Solution 4: Consider Ion-Pair Chromatography. Adding an ion-pairing reagent to the mobile phase can help to retain highly polar, ionizable compounds. However, this can complicate sample work-up and is often not ideal for preparative chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q7: When should I consider using HILIC for my purification?
A7: HILIC is an excellent choice when your imidazo[1,2-a]pyridine is too polar for good retention on a C18 column, even with highly aqueous mobile phases.[1][2][3] It is particularly well-suited for the separation of polar and hydrophilic compounds.[1][3]
Q8: I'm having issues with poor peak shape (tailing or fronting) in HILIC.
A8: Peak shape problems in HILIC can be complex and may arise from several factors.
-
Solution 1: Optimize the Injection Solvent. The sample should ideally be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase (i.e., high in organic content).[6] Injecting a sample dissolved in a high concentration of water can lead to distorted peak shapes.[7][8] If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent (like water or DMSO) and then dilute with the initial mobile phase solvent.
-
Solution 2: Control the Mobile Phase pH. For basic analytes, using a buffered mobile phase can significantly improve peak shape by maintaining a consistent ionization state.[9] Ammonium formate or ammonium acetate buffers are commonly used in HILIC and are compatible with mass spectrometry.[6]
-
Solution 3: Ensure Proper Column Equilibration. HILIC columns require a longer equilibration time compared to reverse-phase columns to establish a stable water layer on the stationary phase.[10][11] Insufficient equilibration can lead to shifting retention times and poor peak shape. It is recommended to equilibrate a new HILIC column with at least 60-80 column volumes of the initial mobile phase.[10]
Recrystallization
Q9: My compound "oils out" instead of forming crystals during recrystallization.
A9: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
-
Solution 1: Add More Solvent. Re-heat the solution to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation.
-
Solution 2: Cool the Solution Slowly. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
-
Solution 3: Use a Different Solvent System. The boiling point of the solvent might be too high. Try a lower-boiling solvent or a different solvent pair. The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[10]
Q10: I'm getting very low recovery after recrystallization.
A10:
-
Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Solution 2: Ensure Complete Cooling. Cool the solution thoroughly, first to room temperature and then in an ice bath, to maximize the precipitation of your product.
-
Solution 3: Minimize a wash of the crystals. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography of Polar Imidazo[1,2-a]pyridines
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Modifier/Additive | Key Considerations |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.1-1% Triethylamine (TEA) or Pyridine | The basic modifier is crucial to prevent peak tailing for basic imidazo[1,2-a]pyridines. |
| Reverse-Phase | C18 (especially "Aqua" or "Polar-Embedded") | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Acetic Acid (for MS compatibility) | Start with a high aqueous percentage (e.g., 95% water) for highly polar compounds. |
| HILIC | Bare Silica, Amide, or Zwitterionic | Acetonitrile/Water with Buffer | 5-20 mM Ammonium Formate or Ammonium Acetate | The mobile phase should contain at least 3% water to hydrate the stationary phase. Gradients run from high to low organic content.[12][13] |
Table 2: Physicochemical Properties of Imidazo[1,2-a]pyridine and Derivatives
| Compound | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Solubility Characteristics |
| Imidazo[1,2-a]pyridine | 118.14 | ~6.8 (basic) | Soluble in polar organic solvents like methanol and ethanol; sparingly soluble in water and non-polar solvents.[14] |
| Zolpidem | 307.39 | ~6.2 (basic) | Practically insoluble in water; soluble in methanol and propylene glycol. |
| Alpidem | 353.42 | ~5.9 (basic) | Very slightly soluble in water; soluble in ethanol and dichloromethane. |
| Representative Fluorinated Imidazo[1,2-a]pyridine | Varies | Can be lower than non-fluorinated analogs (e.g., ~7.4) | Fluorination can modulate pKa and lipophilicity, impacting purification behavior.[4] |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add the calculated amount of silica gel to the initial, least polar eluent. Swirl to create a uniform slurry. A typical ratio of silica gel to crude material is 40:1 to 100:1 by weight for difficult separations.
-
Column Packing: Pour the slurry into the chromatography column. Use a small amount of pressure (from a pump or air line) to pack the silica bed evenly. Ensure the top of the silica bed is flat.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude imidazo[1,2-a]pyridine compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to begin the elution process.
-
If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC to identify the fractions containing your purified product.
Protocol 2: HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic) appropriate for your compound's polarity.
-
Mobile Phase Preparation: Prepare the mobile phase, typically consisting of a high percentage of acetonitrile (e.g., 90-95%) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate).[12][13] Ensure the mobile phase is well-mixed and degassed.
-
Column Equilibration: This is a critical step. Equilibrate the HILIC column with the initial mobile phase for an extended period, typically 20-40 column volumes, to ensure the formation of a stable aqueous layer on the stationary phase.[15]
-
Sample Preparation: Dissolve the sample in the initial mobile phase if possible. If the sample is not soluble, use a minimal amount of a stronger solvent (e.g., water) and dilute with acetonitrile to match the initial mobile phase composition as closely as possible.[6]
-
Injection and Elution: Inject the sample and begin the chromatographic run. For gradient elution, the gradient will typically run from a high organic concentration to a lower organic (higher aqueous) concentration.
-
Column Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase for at least 10 column volumes to ensure reproducible results for subsequent injections.[10]
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[10] If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of polar imidazo[1,2-a]pyridine compounds.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. What the HILIC Is: HILIC Column Tips & LC Techniques [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. hplc.eu [hplc.eu]
- 11. Column Equilibration in HILIC | Separation Science [sepscience.com]
- 12. nestgrp.com [nestgrp.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Improving solubility of Imidazo[1,2-a]pyridin-8-ylmethanol for biological assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for improving the solubility of Imidazo[1,2-a]pyridin-8-ylmethanol and related compounds for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many heterocyclic compounds containing the imidazo[1,2-a]pyridine core, is generally characterized by low aqueous solubility.[1] The scaffold is relatively hydrophobic, and while the methanol group adds some polarity, solubility in neutral aqueous buffers can be limited. For biological assays, which are typically conducted in aqueous media, achieving a sufficient concentration can be challenging. Derivatives of this scaffold have shown thermodynamic aqueous solubilities as low as 1.4 µM.[2]
Q2: My compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What are the initial troubleshooting steps?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for compound precipitation.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 1% and ideally below 0.5%. High concentrations of DMSO can be toxic to cells and may not be sufficient to keep the compound in solution upon high dilution.
-
Reduce Final Compound Concentration: Attempt the experiment again with a lower final concentration of the compound. This helps determine the approximate solubility limit in your specific assay buffer.
-
Improve Mixing: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can initiate precipitation.
If these initial steps do not resolve the issue, a more systematic approach to solubility enhancement is required.
Q3: How can I systematically improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3] The choice of method depends on the specific requirements of the biological assay (e.g., cell-based vs. biochemical, required concentration range).
Decision Tree for Solubility Enhancement:
Caption: Decision tree for selecting a solubility enhancement method.
The most common and accessible methods for laboratory-scale assays are pH adjustment, the use of co-solvents, and complexation.
Q4: What are the pros and cons of the most common solubilization methods?
Choosing the right method involves balancing the need for increased solubility with the potential for assay interference.
| Method | Pros | Cons | Best For... |
| pH Adjustment / Salt Formation | Simple to implement; highly effective for ionizable compounds like basic imidazo[1,2-a]pyridines.[4][5] | Can alter assay conditions (pH); may not be suitable for all buffers; potential for the salt to revert to the free base. | Biochemical assays with defined pH optima; initial screening where pH tolerance is known. |
| Co-solvents | Can significantly increase solubility; a wide range of co-solvents are available (e.g., Ethanol, PEG 400).[3][6] | May exhibit cellular toxicity or interfere with enzyme activity, even at low concentrations. | In vitro biochemical assays; cell-based assays after careful validation of solvent tolerance. |
| Complexation (Cyclodextrins) | Generally low toxicity; effectively encapsulates hydrophobic molecules to increase aqueous solubility.[3] | Can be expensive; may alter the free concentration of the drug available for binding; large molecule may affect permeability. | Cell-based assays where co-solvents are toxic; formulations for in vivo studies. |
Troubleshooting Guides
Problem: My compound has very low solubility in the desired aqueous buffer (e.g., PBS pH 7.4).
Solution: For a basic compound like this compound, forming a salt by adjusting the pH is a highly effective first strategy. The imidazo[1,2-a]pyridine core is basic and can be protonated to form a more soluble salt.
Experimental Protocol: pH Adjustment/Salt Formation Screening
-
Preparation: Prepare a slurry of this compound (e.g., 1-5 mg/mL) in your target aqueous buffer.
-
pH Titration: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the solution visually for dissolution.
-
pH Measurement: Use a calibrated pH meter to track the pH at which the compound fully dissolves. This provides the minimum pH required to maintain solubility at that concentration.
-
Equilibration & Verification:
-
Once dissolved, stir the solution for 1-2 hours to ensure it is stable.
-
Check for any precipitation. If the solution remains clear, this pH is suitable for preparing a stock solution.
-
Important: Ensure the final assay pH, after dilution of this acidic stock, is compatible with your biological system. The buffering capacity of the final assay medium must be sufficient to bring the pH back to the desired physiological range.
-
Problem: Adjusting pH is not an option for my cell-based assay. How can I use co-solvents safely?
Solution: Use the minimum amount of the least toxic co-solvent that achieves the desired concentration. This requires a systematic screening process.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of common, biocompatible co-solvents.
Co-solvent Typical Starting % (v/v) Notes DMSO < 1% Standard, but can be toxic above 1%. Ethanol 1-5% Can affect cell membranes and enzyme activity. PEG 400 (Polyethylene Glycol 400) 5-20% Generally well-tolerated; viscous. | Propylene Glycol | 5-20% | Common in pharmaceutical formulations. |
-
Solubility Assessment:
-
Prepare a series of concentrated stock solutions of your compound in 100% of each selected co-solvent (e.g., 10 mM).
-
Create a range of co-solvent/aqueous buffer blends (e.g., 5%, 10%, 20%, 50% co-solvent in buffer).
-
Add a small aliquot of the compound to each blend to determine the maximum solubility. Incubate samples with shaking for 24 hours to reach equilibrium.
-
Clarify the samples by centrifugation or filtration and analyze the supernatant concentration by HPLC-UV or UV-Vis spectroscopy.
-
-
Workflow for Co-Solvent Stock Preparation:
Caption: Workflow for preparing a stock solution using a co-solvent system.
-
Validate Assay Compatibility: Before running the full experiment, perform a control experiment to test the effect of the chosen co-solvent concentration (without the compound) on your biological assay (e.g., cell viability, enzyme activity) to ensure it does not cause unacceptable interference.
References
- 1. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety | Expert Chemical Data China [pipzine-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
Navigating the Scale-Up Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol, a valuable building block in medicinal chemistry, presents unique challenges during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a smoother and more efficient process for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and practical approach involves a two-step synthesis. The first step is the preparation of the key intermediate, 2-amino-3-(hydroxymethyl)pyridine. The second step is the cyclization of this intermediate to form the desired this compound.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges include:
-
Precursor Synthesis: The synthesis of 2-amino-3-(hydroxymethyl)pyridine can be complex and require careful control of reaction conditions.
-
Hydroxymethyl Group Reactivity: The primary alcohol of the hydroxymethyl group can undergo side reactions during the cyclization step, such as oxidation or unwanted esterification, potentially leading to impurities and lower yields.
-
Purification: The polarity of this compound can make purification by standard column chromatography challenging, often requiring specialized conditions.
-
Yield and Purity: Achieving high yield and purity on a larger scale can be difficult due to the potential for side reactions and purification losses.
Q3: Are there any recommended protecting groups for the hydroxymethyl functionality?
A3: While direct synthesis without a protecting group is often attempted, protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether can prevent side reactions during cyclization. However, this adds extra steps for protection and deprotection, which needs to be considered for overall process efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of 2-amino-3-(hydroxymethyl)pyridine | Incomplete reduction of the starting material (2-aminopyridine-3-carboxylic acid). | Ensure the use of a potent reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) and strictly anhydrous and anaerobic conditions. Monitor the reaction progress by TLC or HPLC to ensure complete conversion. |
| Formation of multiple byproducts during cyclization | The hydroxymethyl group is reacting under the cyclization conditions. | - Optimize reaction conditions (temperature, reaction time, and catalyst). - Consider using a milder cyclization reagent. - Protect the hydroxymethyl group before cyclization. |
| Difficulty in purifying the final product | The high polarity of the product leads to poor separation on standard silica gel. | - Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to reduce tailing). - Consider reverse-phase chromatography if normal-phase is ineffective. - Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product degradation during workup or purification | The product may be sensitive to acidic or basic conditions. | Maintain a neutral pH during aqueous workup. Use a minimal amount of base (like triethylamine) in the chromatography solvent system only if necessary to improve peak shape. |
| Inconsistent reaction outcomes on a larger scale | Poor heat and mass transfer in larger reaction vessels. | Ensure efficient stirring and temperature control. For exothermic reactions, consider a slower addition of reagents. A pilot run at an intermediate scale is recommended to identify potential scale-up issues. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-(hydroxymethyl)pyridine
This protocol is adapted from a patented procedure and is suitable for scale-up.
Materials:
-
2-Aminopyridine-3-carboxylic acid
-
Red-Al (70% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 2-aminopyridine-3-carboxylic acid (1.0 eq).
-
Add anhydrous THF under a nitrogen atmosphere.
-
Cool the stirred suspension to below 10°C using an ice-salt bath.
-
Slowly add the Red-Al solution (approx. 4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting mixture, and wash the filter cake with THF.
-
Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-3-(hydroxymethyl)pyridine.
Quantitative Data:
| Starting Material | Product | Yield | Purity |
| 2-Aminopyridine-3-carboxylic acid | 2-amino-3-(hydroxymethyl)pyridine | ~85% | >95% (crude) |
Protocol 2: Synthesis of this compound (General Procedure)
This is a general procedure based on the common reaction of 2-aminopyridines with α-halocarbonyl compounds.
Materials:
-
2-amino-3-(hydroxymethyl)pyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (2.0-3.0 eq).
-
Add chloroacetaldehyde solution (1.1-1.5 eq) dropwise to the mixture. If using bromoacetaldehyde diethyl acetal, an acidic workup will be required to hydrolyze the acetal.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol, 95:5).
Expected Outcome:
Yields can vary significantly depending on the specific conditions and the purity of the starting material. A typical yield for this type of cyclization is in the range of 60-80%.
Visualizations
Technical Support Center: Refinement of Analytical Methods for Imidazo[1,2-a]pyridin-8-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-8-ylmethanol. The information is designed to address common issues encountered during analytical method development and execution.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental challenges.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am observing poor retention and peak shape (fronting or tailing) for this compound on a standard C18 column. What can I do?
Answer: This is a common issue for polar analytes like this compound on traditional reversed-phase columns. Here are several troubleshooting steps:
-
Problem: The compound is too polar for the stationary phase, leading to early elution, often in the solvent front.
-
Solution 1: Modify the Mobile Phase. Increase the aqueous component of your mobile phase. However, using 100% aqueous mobile phases on standard C18 columns can lead to phase collapse.[1] A small amount of organic modifier (e.g., 5% acetonitrile or methanol) should be maintained.
-
Solution 2: Use a Different Stationary Phase. Consider columns designed for polar analytes:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides alternative interactions for polar compounds.[2]
-
Polar-Endcapped Columns: These use a polar group to cap residual silanols, improving peak shape for basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent. This can be an effective alternative for retaining and separating very polar compounds.[3]
-
-
Problem: Secondary interactions with residual silanols on the silica support can cause peak tailing.
-
Solution: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) to the mobile phase. This can help to saturate the active sites on the stationary phase and improve peak symmetry.
Question 2: My baseline is noisy and I'm seeing ghost peaks in my HPLC chromatogram. What is the cause?
Answer: A noisy baseline or the appearance of ghost peaks can originate from several sources:
-
Contaminated Mobile Phase: Ensure high-purity solvents (HPLC grade or higher) and freshly prepared mobile phases. Degas the mobile phase to remove dissolved air, which can cause baseline disturbances.
-
Column Contamination: The column may have accumulated non-volatile impurities from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol).
-
Carryover from Injector: The injection port may be contaminated. Clean the injector needle and seat according to the manufacturer's instructions.
Mass Spectrometry (MS) Analysis
Question 1: I am having difficulty achieving consistent ionization and a strong signal for this compound using Electrospray Ionization (ESI). How can I improve this?
Answer: Consistent ionization can be challenging. Consider the following:
-
Mobile Phase Composition: The pH of the mobile phase is critical for ESI. Since Imidazo[1,2-a]pyridines are basic, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase will promote protonation and enhance the signal in positive ion mode ([M+H]+).
-
Solvent Choice: Ensure the solvent system is volatile and compatible with ESI. Acetonitrile is often preferred over methanol as it can lead to more efficient droplet desolvation.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters can significantly impact ionization efficiency.
Question 2: What are the expected fragmentation patterns for this compound in MS/MS analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 1: Can I analyze this compound directly by GC-MS? I am observing broad peaks and poor recovery.
Answer: Direct analysis of this compound by GC-MS is challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor volatility and interactions with the stationary phase.[4]
-
Problem: The polar hydroxyl group can cause peak tailing and adsorption on the GC column.
-
Solution: Derivatization. Convert the hydroxyl group into a less polar, more volatile silyl ether by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This will significantly improve chromatographic performance.
-
Injector Temperature: High injector temperatures can cause degradation of thermally labile compounds. Optimize the injector temperature to ensure volatilization without decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: I am observing broad peaks for the hydroxyl proton in the ¹H NMR spectrum. How can I resolve this?
Answer: Broadening of hydroxyl (-OH) and amine (-NH) proton signals is common due to chemical exchange with trace amounts of water in the NMR solvent.
-
Solution 1: Use a Dry Solvent. Use a freshly opened bottle of deuterated solvent or a solvent that has been dried over molecular sieves.
-
Solution 2: D₂O Exchange. Add a drop of deuterium oxide (D₂O) to the NMR tube and shake. The hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear from the spectrum. This is a definitive way to identify the hydroxyl proton peak.
Question 2: The chemical shifts in my ¹H NMR spectrum do not match the literature values for similar compounds. Why might this be?
Answer: Chemical shifts can be influenced by several factors:
-
Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) can significantly affect the chemical shifts of protons, especially those attached to or near heteroatoms. Ensure you are comparing your data to literature values obtained in the same solvent.
-
Concentration: Sample concentration can sometimes cause minor shifts in resonance frequencies.
-
pH: If the sample is dissolved in a solvent that can protonate the basic nitrogen atoms of the imidazo[1,2-a]pyridine ring, the chemical shifts of the aromatic protons will be altered.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
-
A1: It is typically a solid at room temperature.
Q2: What is the molecular weight of this compound?
-
A2: The molecular weight is 148.16 g/mol .
Q3: Is this compound soluble in common organic solvents?
-
A3: Due to its polar nature, it is expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO. Solubility in non-polar solvents like hexanes is likely to be low.
Q4: How should I purify crude this compound?
-
A4: Column chromatography on silica gel is a common method for purifying imidazo[1,2-a]pyridine derivatives.[6] Given the polarity of the target compound, a mobile phase consisting of a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) is likely to be effective. Start with a less polar mixture and gradually increase the polarity.
Q5: Are there any specific safety precautions I should take when handling this compound?
-
A5: Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, safety glasses). Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. The pictograms for a similar compound suggest it may be harmful if swallowed and cause skin and eye irritation.
Data Presentation
Table 1: Reference ¹H NMR Chemical Shifts for the Imidazo[1,2-a]pyridine Core in CDCl₃
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.50 | s |
| H-3 | ~7.21 | s |
| H-5 | ~8.24 | d |
| H-6 | ~6.80 | t |
| H-7 | ~7.20 | m |
Note: These are approximate values for the unsubstituted core and will vary depending on the substitution pattern. Data synthesized from multiple sources.[7]
Table 2: Common Adducts of this compound in Mass Spectrometry
| Adduct | Ion Formula | Expected m/z |
| [M+H]⁺ | [C₈H₉N₂O]⁺ | 149.07 |
| [M+Na]⁺ | [C₈H₈N₂ONa]⁺ | 171.05 |
| [M+K]⁺ | [C₈H₈N₂OK]⁺ | 187.03 |
Experimental Protocols
General HPLC-MS Protocol for this compound
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and/or ESI-MS in positive ion mode.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Spectrometer: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
Processing: Process the FID with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Caption: Troubleshooting workflow for HPLC peak issues.
Caption: Recommended workflow for GC-MS analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection and Optimization for Imidazo[1,2-a]pyridine Ring Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Activity: The choice of catalyst is crucial. For instance, in copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] If you are using a different copper salt, consider switching to CuBr. For iodine-catalyzed reactions, ensuring the quality and appropriate loading of molecular iodine is important.[2] Some reactions can also proceed catalyst-free under the right conditions, such as microwave irradiation.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the catalytic system. For the copper-catalyzed reaction of aminopyridines and nitroolefins, 80°C was found to be ideal.[1] It's recommended to perform small-scale experiments to screen a range of temperatures.
-
Solvent: The solvent can have a profound effect on the reaction outcome. For the aforementioned copper-catalyzed reaction, DMF was identified as the best solvent.[1] In other cases, greener solvents like water or solvent-free conditions might be effective.
-
Atmosphere: For reactions involving an oxidative step, ensuring an adequate supply of an oxidant, such as air, is critical.[1]
-
-
Substrate Quality: Ensure the purity of your starting materials (e.g., 2-aminopyridine, ketone, aldehyde). Impurities can interfere with the catalyst and lead to side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time. Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some potential side reactions and mitigation strategies:
-
Polymerization of Starting Materials: Aldehydes and alkynes can be prone to polymerization under certain conditions. Ensure that the reaction is carried out at the optimal temperature and that the catalyst is added in a controlled manner.
-
Homocoupling of Alkynes: In reactions involving terminal alkynes, homocoupling can be a competing reaction. The choice of catalyst and ligands can help to suppress this side reaction.
-
Incomplete Cyclization: The final cyclization step to form the imidazo[1,2-a]pyridine ring may be slow or incomplete. This can be addressed by optimizing the reaction temperature and time.
-
Alternative Reaction Pathways: Depending on the substrates and catalysts used, alternative cyclization or condensation reactions can occur. A thorough understanding of the reaction mechanism can help in identifying and minimizing these pathways. For instance, in the reaction of 2-aminopyridines with acetophenones, both ketimine and Ortoleva–King type reaction intermediates can form, leading to different products.[3]
Q3: My catalyst seems to be inactive or has low efficiency. What should I do?
A3: Catalyst deactivation can be a significant issue. Here are some points to consider:
-
Catalyst Quality: Ensure that the catalyst is of high purity and has been stored correctly. Some catalysts are sensitive to air and moisture.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Using too little catalyst can result in slow or incomplete reactions, while using too much can sometimes lead to an increase in side products.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Purifying the reactants and using high-purity solvents can help to mitigate this problem.
-
Reusable Catalysts: If you are using a reusable catalyst, such as copper silicate, ensure that it is properly activated and handled between runs to maintain its catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of imidazo[1,2-a]pyridines?
A1: A variety of catalytic systems have been successfully employed for the synthesis of imidazo[1,2-a]pyridines. Some of the most common include:
-
Copper-based catalysts: Copper(I) and Copper(II) salts such as CuI, CuBr, and Cu(OAc)2 are widely used.[1][4]
-
Iodine-based catalysts: Molecular iodine is an effective and environmentally benign catalyst for this transformation.[2]
-
Iron-based catalysts: Iron catalysts have been used for specific transformations, such as the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines.
-
Metal-free systems: Several methods have been developed that proceed without a metal catalyst, often utilizing microwave irradiation or green solvents like water.
Q2: Are there environmentally friendly ("green") methods for synthesizing imidazo[1,2-a]pyridines?
A2: Yes, significant efforts have been made to develop greener synthetic routes. These include:
-
Using water as a solvent: Some procedures have been developed that successfully use water as the reaction medium.
-
Catalyst-free reactions: Microwave-assisted, solvent-free reactions are an excellent green alternative.
-
Using air as an oxidant: In copper-catalyzed aerobic dehydrogenative cyclizations, air can be used as the terminal oxidant, which is an abundant and non-toxic reagent.[1]
Q3: How do I choose the best starting materials for my desired imidazo[1,2-a]pyridine derivative?
A3: The choice of starting materials will depend on the substitution pattern of the target molecule. The most common approaches involve the reaction of a 2-aminopyridine derivative with:
-
α-Haloketones: A classic method for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
-
Ketones or Aldehydes and another coupling partner: Three-component reactions involving an aldehyde, a 2-aminopyridine, and a terminal alkyne are very versatile.
-
Nitroolefins: These can be used to introduce a nitro group at the 3-position.[1]
Q4: Can I synthesize multi-substituted imidazo[1,2-a]pyridines?
A4: Yes, various methods allow for the synthesis of multi-substituted imidazo[1,2-a]pyridines. By choosing appropriately substituted 2-aminopyridines and the corresponding coupling partners (ketones, aldehydes, alkynes, etc.), a wide range of substitution patterns can be achieved. Three-component reactions are particularly powerful for creating molecular diversity.
Data Presentation
Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | 2-Aminopyridine, Nitroolefin | DMF | 80 | up to 90 | [1] |
| Cu(OAc)2 | Benzaldehyde, 2-Aminopyridine, Propiolate | Not specified | Not specified | Excellent | [4] |
| I₂ (5 mol%) | 2-Aminopyrazine, Aryl aldehyde, tert-butyl isocyanide | Ethanol | Room Temp. | Excellent | [2] |
| FeCl₃ | 2-Aminopyridine, Nitroolefin | Not specified | Not specified | Superior to other Lewis acids | [5] |
| None (Microwave) | 2-Aminopyridine, α-Bromoketone | Water-IPA | Not specified | Excellent | |
| NH₄Cl | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-butyl isocyanide | Not specified | 60 | 82-89 | [6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Aerobic Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins (Adapted from[1])
-
To a dried reaction tube, add 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add DMF (3 mL) as the solvent.
-
Stir the reaction mixture at 80°C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines (General Procedure based on[2])
-
In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Add molecular iodine (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of Na₂S₂O₃ to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. mdpi.com [mdpi.com]
Minimizing impurities in the synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible and common two-step synthetic route: (1) Cyclization to form the imidazo[1,2-a]pyridine-8-carboxylic acid intermediate, and (2) Reduction of the carboxylic acid to the desired alcohol.
Problem 1: Low Yield or Incomplete Cyclization to Imidazo[1,2-a]pyridine-8-carboxylic Acid
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Imidazopyridine formation often requires elevated temperatures to overcome the activation energy of the cyclization step. |
| Poor Quality of Starting Materials | Ensure the 2-amino-3-carboxypyridine and the α-halo ketone are pure. Recrystallize or purify the starting materials if necessary. The presence of moisture or other nucleophiles can lead to unwanted side reactions. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of the α-halo ketone may be beneficial, but a large excess can lead to the formation of di-alkylated byproducts. |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction rate. If the reaction is sluggish in a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO. |
| Presence of Inhibiting Impurities | Acidic or basic impurities in the starting materials or solvent can interfere with the reaction. Neutralize the reaction mixture or use purified reagents and solvents. |
Problem 2: Presence of a Major Impurity with a Higher Molecular Weight than the Product in the Cyclization Step
| Potential Cause | Troubleshooting Action |
| Dimerization of the α-halo ketone | This can occur under basic conditions. Ensure the reaction is not overly basic. If a base is required, consider using a milder, non-nucleophilic base like potassium carbonate or cesium carbonate. |
| Reaction of the product with unreacted α-halo ketone | This is more likely if a large excess of the α-halo ketone is used. Reduce the excess of the α-halo ketone and monitor the reaction closely to stop it once the starting 2-amino-3-carboxypyridine is consumed. |
Problem 3: Incomplete Reduction of Imidazo[1,2-a]pyridine-8-carboxylic Acid
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Carboxylic acid reductions typically require a significant excess of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Ensure at least 2-3 equivalents of LiAlH₄ are used. |
| Low Reaction Temperature | While the initial addition of the substrate to the LiAlH₄ slurry should be done at a low temperature (e.g., 0°C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion. |
| Poor Solubility of the Carboxylic Acid | The imidazo[1,2-a]pyridine-8-carboxylic acid may have limited solubility in ethereal solvents like THF or diethyl ether. Consider using a co-solvent or a different ethereal solvent in which the starting material is more soluble. |
| Deactivation of the Reducing Agent | LiAlH₄ is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 4: Formation of a Side-Product with a Similar Polarity to this compound
| Potential Cause | Troubleshooting Action |
| Over-reduction of the Pyridine Ring | Strong reducing agents like LiAlH₄ can sometimes partially or fully reduce the pyridine ring, especially at elevated temperatures or with prolonged reaction times. Keep the reaction temperature as low as possible and monitor the reaction progress to avoid over-reduction. |
| Formation of an Aldehyde Intermediate | The reduction of a carboxylic acid proceeds through an aldehyde intermediate. If the reaction is not complete, some of the aldehyde may remain. Ensure sufficient reducing agent and reaction time are used. The aldehyde can be difficult to separate from the alcohol due to similar polarities. |
| Ring Opening of the Imidazopyridine Core | Although less common, harsh reaction conditions could potentially lead to the cleavage of the imidazopyridine ring system. Use the mildest effective reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized by the synthetic step in which they are formed:
-
Cyclization Step: Unreacted 2-amino-3-carboxypyridine, unreacted α-halo ketone, and potential dimeric byproducts of the α-halo ketone.
-
Reduction Step: Unreacted Imidazo[1,2-a]pyridine-8-carboxylic acid, the intermediate aldehyde (Imidazo[1,2-a]pyridine-8-carbaldehyde), and potential over-reduced products where the pyridine ring is partially or fully saturated.
Q2: How can I best purify the final product, this compound?
A2: The most common and effective method for purifying this compound is silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is typically effective in separating the desired product from less polar impurities (like unreacted starting materials from the cyclization) and more polar impurities (like the unreduced carboxylic acid). Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of both the cyclization and reduction reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the molecular weights of the starting materials, intermediates, product, and any significant impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities present in the isolated material.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product with high accuracy.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, particularly during the reduction step with Lithium Aluminum Hydride (LiAlH₄):
-
LiAlH₄ is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Always handle it in a fume hood under an inert atmosphere (nitrogen or argon).
-
The quenching of a LiAlH₄ reaction is highly exothermic and releases hydrogen gas. The quenching agent (e.g., water or an aqueous solution) should be added slowly and cautiously at a low temperature (0°C).
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This protocol is a generalized procedure based on common methods for imidazopyridine synthesis.
-
To a solution of 2-amino-3-carboxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, 10 mL/mmol) is added an α-halo ketone (e.g., chloroacetone or bromoacetaldehyde, 1.1 eq).
-
A base such as sodium bicarbonate (2.0 eq) or potassium carbonate (2.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 80-120°C) and stirred for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to afford the crude Imidazo[1,2-a]pyridine-8-carboxylic acid. Further purification can be achieved by recrystallization.
Protocol 2: Reduction of Imidazo[1,2-a]pyridine-8-carboxylic acid to this compound
This protocol is a generalized procedure for the LiAlH₄ reduction of a carboxylic acid.
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, is added a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol of LiAlH₄).
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of Imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
The reaction is cooled to 0°C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product is purified by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity remediation.
Enhancing the stability of Imidazo[1,2-a]pyridin-8-ylmethanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Imidazo[1,2-a]pyridin-8-ylmethanol in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent. The imidazopyridine core is susceptible to photodegradation and oxidation, while the hydroxymethyl group can also be a site for oxidative degradation. The stability of related heterocyclic compounds is often pH-dependent.
Q2: What is the recommended pH range for storing solutions of this compound?
Q3: How should I store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be stored protected from light in amber vials or containers wrapped in aluminum foil. Storage at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, is also recommended to slow down potential degradation reactions. For long-term storage, it is best to store the compound as a solid and prepare fresh solutions as needed.
Q4: Can I anticipate the likely degradation products of this compound?
A4: Based on the structure of this compound and the general reactivity of related compounds, potential degradation products could arise from:
-
Oxidation: The hydroxymethyl group could be oxidized to the corresponding aldehyde or carboxylic acid. The imidazopyridine ring itself is also susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation pathways, potentially involving radical intermediates and ring cleavage.
-
Hydrolysis: Under harsh acidic or basic conditions, the imidazopyridine ring may undergo hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and within the optimal pH range. 2. Prepare Fresh Solutions: If the solution has been stored for an extended period, prepare a fresh solution from solid material. 3. Perform Stability Check: Analyze the solution using a stability-indicating method like HPLC to quantify the amount of parent compound remaining. |
| Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the new peaks and propose potential structures. 2. Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products. This can help in identifying the peaks observed in your experimental samples.[1] |
| Solution changes color or becomes cloudy. | Precipitation of the compound or formation of insoluble degradation products. | 1. Check Solubility: The observed precipitation might be due to exceeding the solubility limit in the chosen solvent. Verify the solubility of this compound in your specific solvent system. 2. Filter the Solution: If precipitation is suspected, filter the solution through a 0.22 µm filter before use. However, be aware that this will lower the effective concentration. 3. Investigate Degradation: Color change can be an indicator of degradation. Analyze the solution to identify any new chemical species. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with UV or PDA detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
After the incubation period, dissolve the solid in methanol and dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial of the stock solution and a thin layer of the solid compound to light in a photostability chamber (ICH Q1B guidelines).
-
Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.
-
After the exposure period, prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Suggested Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan). |
| Injection Volume | 10 µL |
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Potential Degradation Pathways of this compound.
References
Validation & Comparative
Spectroscopic Data Validation of Imidazo[1,2-a]pyridin-8-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Imidazo[1,2-a]pyridin-8-ylmethanol and its derivatives. Due to the limited availability of public spectroscopic data for this compound, this document focuses on presenting a framework for its validation by comparing expected spectral features with those of structurally related and alternative Imidazo[1,2-a]pyridine compounds. The provided experimental protocols and data tables for analogous compounds offer a valuable reference for researchers working on the synthesis and characterization of this class of molecules.
Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for a selection of Imidazo[1,2-a]pyridine derivatives. These tables are intended to serve as a reference for the validation of newly acquired spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not publicly available | Expected signals: Aromatic protons (δ 7.0-8.5), a singlet for the CH₂ group (δ ~4.5-5.0), and a broad singlet for the OH proton. |
| 2-Methylimidazo[1,2-a]pyridine | CDCl₃ | 7.95 (d, J=6.8, 1H, H-5), 7.52 (d, J=9.0, 1H, H-8), 7.29 (s, 1H, H-3), 7.05 (ddd, J=9.0, 6.8, 1.2, 1H, H-7), 6.66 (td, J=6.8, 1.2, 1H, H-6), 2.44 (s, 3H, CH₃) |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 8.11 (d, J=6.9, 1H, H-5), 7.98-7.95 (m, 2H, Ar-H), 7.63 (d, J=9.1, 1H, H-8), 7.48-7.38 (m, 3H, Ar-H), 7.18 (ddd, J=9.1, 6.7, 1.2, 1H, H-7), 6.79 (td, J=6.8, 1.2, 1H, H-6) |
| Imidazo[1,2-a]pyridine-6-carbaldehyde | CDCl₃ | 9.92 (s, 1H, CHO), 8.23 (s, 1H, H-5), 7.82 (s, 1H, H-3), 7.74 (d, J=9.3, 1H, H-8), 7.69 (d, J=9.3, 1H, H-7) |
Table 2: ¹³C NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not publicly available | Expected signals: Aromatic carbons (δ 110-150), a CH₂ group (δ ~60-65). |
| 2-Methylimidazo[1,2-a]pyridine | CDCl₃ | 145.3, 144.8, 124.8, 123.0, 117.4, 112.2, 108.2, 14.1 |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 146.8, 144.9, 134.1, 129.2, 128.6, 128.5, 125.6, 123.9, 117.8, 113.1, 98.4 |
| Imidazo[1,2-a]pyridine-6-carbaldehyde | DMSO-d₆ | 185.7, 146.5, 145.8, 131.5, 126.2, 120.3, 119.1, 114.3 |
Table 3: Mass Spectrometry Data of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| This compound | ESI | 149.0715 | Data not publicly available |
| 2-Methylimidazo[1,2-a]pyridine | ESI | 133.0766 | 133.1 |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | ESI | 273.0022 | 273.0 |
| Imidazo[1,2-a]pyridine-6-carbaldehyde | ESI | 147.0558 | 147.1 |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for Imidazo[1,2-a]pyridine derivatives. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the deuterated solvent peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium hydroxide can be added to the solution to promote ionization in positive or negative ion mode, respectively.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the protonated molecule [M+H]⁺ or other relevant ions.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the validation of spectroscopic data.
Navigating the Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol: A Guide to Reproducibility
A comprehensive analysis of synthetic protocols for Imidazo[1,2-a]pyridin-8-ylmethanol reveals a landscape of multi-step pathways rather than a direct, one-pot synthesis. This guide provides a comparative overview of the most plausible synthetic routes, detailing experimental procedures and highlighting potential challenges to reproducibility for researchers and drug development professionals.
The synthesis of the therapeutically relevant Imidazo[1,2-a]pyridine scaffold is well-documented, with numerous methods available for the construction of the core ring system. However, direct and reproducible protocols for the specific synthesis of this compound are not explicitly detailed in readily available literature. The most viable approaches involve a multi-step synthesis, typically commencing with a functionalized pyridine precursor, followed by cyclization to form the imidazopyridine core, and subsequent functional group manipulation to yield the desired 8-ylmethanol derivative.
This guide outlines two primary synthetic pathways, compiled and adapted from established methodologies for related compounds, to provide a practical framework for researchers. The reproducibility of these protocols is inferred from the reported yields of analogous reactions and known challenges in heterocyclic chemistry.
Comparison of Synthetic Protocols
The synthesis of this compound predominantly proceeds through an Imidazo[1,2-a]pyridine-8-carboxylic acid or its ester intermediate. The following table summarizes the key steps and compares the two main approaches.
| Step | Protocol 1: From 2-Aminonicotinic Acid | Protocol 2: From 8-Iodoimidazo[1,2-a]pyridine |
| Starting Material | 2-Aminonicotinic Acid | 2-Amino-3-iodopyridine |
| Step 1: Cyclization | Reaction with an α-haloketone (e.g., chloroacetaldehyde) to form Imidazo[1,2-a]pyridine-8-carboxylic acid. | Reaction with chloroacetaldehyde to form 8-Iodoimidazo[1,2-a]pyridine.[1] |
| Step 2: Functionalization | - | Palladium-catalyzed aminocarbonylation to introduce a carboxamide group at the C8 position.[1] |
| Step 3: Hydrolysis | - | Hydrolysis of the carboxamide to Imidazo[1,2-a]pyridine-8-carboxylic acid. |
| Step 4: Reduction | Reduction of the carboxylic acid to the primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). | Reduction of the carboxylic acid to the primary alcohol using LiAlH₄. |
| Reported Yields (for analogous reactions) | Cyclization yields for similar substrates are generally moderate to good. Reduction of carboxylic acids with LiAlH₄ is typically high-yielding. | Yields for the initial cyclization are reported to be high (84-91%).[1] Aminocarbonylation and subsequent hydrolysis yields can vary. |
| Potential Reproducibility Challenges | - Solubility of 2-aminonicotinic acid can be a challenge. - Cyclization can sometimes lead to side products. - Handling of pyrophoric LiAlH₄ requires stringent anhydrous conditions. | - Availability and cost of 2-amino-3-iodopyridine. - Optimization of palladium-catalyzed carbonylation can be complex. - Multiple steps may lead to lower overall yield and increased purification challenges. |
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis via Imidazo[1,2-a]pyridine-8-carboxylic Acid
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This step involves the cyclization of 2-aminonicotinic acid with an appropriate α-halocarbonyl compound.
-
Materials: 2-Aminonicotinic acid, chloroacetaldehyde (or bromoacetaldehyde), a suitable solvent (e.g., ethanol, DMF), and a base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve or suspend 2-aminonicotinic acid in the chosen solvent.
-
Add a stoichiometric equivalent of the α-halocarbonyl compound.
-
Add a base to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Reduction of Imidazo[1,2-a]pyridine-8-carboxylic acid to (Imidazo[1,2-a]pyridin-8-yl)methanol
This step utilizes a powerful reducing agent to convert the carboxylic acid to a primary alcohol.
-
Materials: Imidazo[1,2-a]pyridine-8-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), and a work-up solution (e.g., water and sodium hydroxide solution).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of Imidazo[1,2-a]pyridine-8-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Experimental Workflow and Signaling Pathways
The synthesis of this compound can be visualized as a multi-step process, often starting from a commercially available substituted pyridine.
Figure 1. Comparative workflow for the synthesis of (Imidazo[1,2-a]pyridin-8-yl)methanol.
Conclusion
While a definitive, single-pot protocol for the synthesis of this compound with established reproducibility is not readily apparent in the literature, a systematic, multi-step approach starting from 2-aminonicotinic acid or a halogenated precursor offers a viable pathway. Researchers should anticipate the need for optimization, particularly in the cyclization and, if applicable, the carbonylation steps. Careful control of reaction conditions, especially during the reduction with powerful hydrides, is crucial for ensuring the safety and success of the synthesis. The information provided in this guide serves as a foundational blueprint for developing a robust and reproducible synthesis of this important heterocyclic compound.
References
Cross-validation of biological assay results for Imidazo[1,2-a]pyridin-8-ylmethanol
Introduction: The Imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This guide provides a cross-validation of biological assay results for several distinct Imidazo[1,2-a]pyridine derivatives, offering a comparative analysis of their performance against different biological targets. While this guide focuses on the broader class of Imidazo[1,2-a]pyridine compounds due to the limited public data on Imidazo[1,2-a]pyridin-8-ylmethanol, the presented data on related analogues provides valuable insights into the therapeutic potential of this chemical family. The compounds discussed herein have shown significant activity as inhibitors of key signaling proteins implicated in cancer, such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and Phosphoinositide 3-kinase (PI3K).[2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected Imidazo[1,2-a]pyridine derivatives against their respective primary targets and in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 28 | PDGFRβ | 3 | 17x selective over KDR | [2] |
| Compound 29 | PDGFRβ | 3 | 5x selective over KDR | [2] |
| Compound 22e | c-Met | 3.9 | - | [3] |
| Compound 2g | PI3K p110α | 1.8 | Highly selective over other PI3K isoforms | [4] |
| Compound 12 | PI3K p110α | 2.8 | Highly selective over other PI3K isoforms | [4] |
Table 2: Cellular Proliferation and Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| Compound 22e | EBC-1 (NSCLC) | Proliferation | 0.045 | c-Met addicted cell line | [3] |
| Compound 12 | A375 (Melanoma) | Proliferation | 0.14 | Serum-induced proliferation | [4] |
| Compound 12 | HeLa (Cervical) | Proliferation | 0.21 | Serum-induced proliferation | [4] |
| IP-5 | HCC1937 (Breast) | Cytotoxicity | 45 | - | [5] |
| IP-6 | HCC1937 (Breast) | Cytotoxicity | 47.7 | - | [5] |
Experimental Protocols
PDGFRβ Cellular Assay
This assay is designed to assess the ability of a compound to inhibit the phosphorylation of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).
-
Cell Line: C6 rat glioma cells, which endogenously express PDGFR.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
The cells are then serum-starved for 24 hours to reduce basal receptor phosphorylation.
-
A dilution series of the test compound (e.g., Compound 28) is added to the wells and incubated for 1 hour.
-
The cells are stimulated with recombinant human PDGF-BB to induce receptor phosphorylation.
-
After stimulation, the cells are lysed, and the levels of phosphorylated PDGFRβ are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the maximal phosphorylation (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
c-Met Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.
-
Enzyme: Recombinant human c-Met kinase domain.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by c-Met.
-
Procedure:
-
The c-Met enzyme is incubated with the test compound (e.g., Compound 22e) at various concentrations in a kinase reaction buffer.
-
ATP is added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a method that detects the consumption of ATP or the generation of ADP.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
PI3K p110α Scintillation Proximity Assay (SPA)
This assay is used to identify inhibitors of the p110α isoform of phosphoinositide 3-kinase.
-
Enzyme: Recombinant human PI3K p110α.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Procedure:
-
The test compound (e.g., Compound 2g) is incubated with the PI3K p110α enzyme.
-
A mixture containing the lipid substrate PIP2 and radiolabeled ATP ([γ-33P]ATP) is added to start the reaction.
-
The reaction product, [33P]phosphatidylinositol-3,4,5-trisphosphate (PIP3), is captured by scintillant-coated beads that specifically bind to PIP3.
-
When the radiolabeled product binds to the beads, the scintillant is excited, and light is emitted, which is detected by a scintillation counter.
-
-
Data Analysis: The IC50 value is the concentration of the inhibitor that reduces the scintillation signal by 50%.[4]
Visualizations
Signaling Pathways
Caption: PDGFRβ Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: Imidazo[1,2-a]pyridin-8-ylmethanol and Derivatives as Kinase Inhibitors
A Detailed Analysis Against Established Clinical Agents
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of imidazo[1,2-a]pyridine-based compounds, with a focus on their role as kinase inhibitors, against established clinical kinase inhibitors. This objective comparison is supported by experimental data from peer-reviewed studies and detailed experimental protocols.
Introduction to Imidazo[1,2-a]pyridine Kinase Inhibitors
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have been extensively investigated as potent inhibitors of various protein kinases.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their potency and selectivity against specific kinase targets.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have shown significant inhibitory activity against key kinases in oncogenic signaling pathways, including PI3K, mTOR, and c-Met.[4][5][6]
This guide will focus on a comparative analysis of representative imidazo[1,2-a]pyridine derivatives against well-established clinical inhibitors targeting these pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities (IC50 values) of selected imidazo[1,2-a]pyridine derivatives compared to clinically relevant kinase inhibitors. Lower IC50 values indicate higher potency.
Table 1: Comparative Inhibitory Activity against PI3K/mTOR Signaling Pathway
| Compound/Drug | Target(s) | In Vitro IC50 (nM) | Cellular Assay IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative 1 | PI3Kα | 0.22 | 20 (HCT-116 cells) | [7] |
| mTOR | 23 | - | [7] | |
| Imidazo[1,2-a]pyridine Derivative 2 | PI3Kα | 2 | >10,000 (T47D cells) | [4] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 (α), 33 (β), 3 (δ), 18 (γ) | 82 (U87MG cells) | [8] |
| BKM120 (Buparlisib) | Pan-PI3K | 52 (α), 166 (β), 116 (δ), 262 (γ) | 590 (U87MG cells) | [8] |
| Gedatolisib (PF-05212384) | PI3K/mTOR | 0.4 (α), 4.4 (β), 1.9 (δ), 5.4 (γ), 1.6 (mTOR) | - | [9] |
Table 2: Comparative Inhibitory Activity against c-Met Kinase
| Compound/Drug | Target | In Vitro IC50 (nM) | Cellular Assay IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative 3 (22e) | c-Met | 3.9 | 45.0 (EBC-1 cells) | [5][10] |
| Crizotinib | c-Met, ALK, ROS1 | 2.4 | 20 (EBC-1 cells) | [5][10] |
| JNJ-38877605 | c-Met | 1.8 | - | [5][10] |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL | 1.3 | 6.3 (Hs 746T cells) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and kinase reaction buffer to the wells of a microplate.
-
Add the diluted test compounds to the respective wells. A DMSO control (vehicle) is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the remaining ATP or the ADP produced.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by the discussed inhibitors and a general workflow for kinase inhibitor evaluation.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets.
Caption: c-Met Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogues with 8-Position Substitutions as c-Met Kinase Inhibitors
A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 8-substituted imidazo[1,2-a]pyridine analogues, with a focus on their potential as c-Met kinase inhibitors.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the structure-activity relationship of analogues substituted at the 8-position, drawing insights from studies on c-Met kinase inhibitors. While specific research on Imidazo[1,2-a]pyridin-8-ylmethanol analogues is limited, we can infer potential SAR trends by examining related substitutions at this position. This analysis is primarily based on the findings from a study on novel imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors.[1]
Comparative Analysis of 8-Substituted Imidazo[1,2-a]pyridine Analogues
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, migration, and invasion, and its dysregulation is implicated in various cancers.[1] The development of small molecule inhibitors targeting c-Met is therefore a significant area of cancer research. The following table summarizes the in vitro activity of a series of 8-substituted imidazo[1,2-a]pyridine analogues against c-Met kinase.
| Compound | R8 Substituent | c-Met IC50 (μM)[1] |
| 15a | H | 2.18 |
| 15b | F | >10 |
| 15c | Cl | 5.23 |
| 15d | CN | 1.35 |
| 15e | OMe | 4.21 |
| 15f | Me | 3.76 |
SAR Insights at the 8-Position:
From the data presented, several key SAR observations can be made for substitutions at the 8-position of the imidazo[1,2-a]pyridine core in the context of c-Met inhibition:
-
Small, Electron-Withdrawing Groups Appear Favorable: The cyano (CN) group in compound 15d resulted in the most potent c-Met inhibition in this series, suggesting that a small, electron-withdrawing substituent at the 8-position may be beneficial for activity.
-
Bulky and Electron-Donating Groups May Decrease Potency: The introduction of a methoxy (OMe) group (15e ) or a methyl (Me) group (15f ) led to a decrease in potency compared to the cyano-substituted analogue.
-
Halogen Substitution Shows Mixed Results: A chloro (Cl) substituent (15c ) was tolerated, albeit with reduced activity compared to the cyano analogue. Interestingly, the highly electronegative fluoro (F) group (15b ) resulted in a significant loss of activity, indicating that electronegativity alone is not the sole determinant of potency and that other factors such as size and electronic effects on the pyridine ring play a crucial role.
-
Unsubstituted Analogue as a Baseline: The unsubstituted analogue (15a ) displayed moderate activity, providing a baseline for evaluating the effect of substitutions.
Based on these findings, it can be hypothesized that an 8-ylmethanol substituent, being a relatively small and polar group, might be well-tolerated and could potentially engage in hydrogen bonding interactions within the kinase binding site, possibly leading to favorable activity. However, without experimental data, this remains a postulation.
Experimental Protocols
c-Met Kinase Assay
The enzymatic activity of the synthesized compounds against c-Met was determined using a HTRF (Homogeneous Time Resolved Fluorescence) KinEASE-TK assay. The assay was performed in a 384-well plate. The reaction mixture contained the c-Met enzyme, the TK-substrate-biotin, and ATP in a kinase buffer. The reaction was initiated by the addition of ATP and incubated for a specific time at a controlled temperature. The reaction was then stopped by the addition of a detection solution containing streptavidin-XL665 and a TK-antibody labeled with Eu3+-cryptate. The fluorescence was measured at two different wavelengths (665 nm and 620 nm) after a further incubation period. The ratio of the fluorescence signals was used to calculate the percentage of inhibition, and the IC50 values were determined from the dose-response curves.
c-Met Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the c-Met receptor tyrosine kinase, a key target for the described imidazo[1,2-a]pyridine inhibitors.
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel kinase inhibitors is depicted below.
Caption: General workflow for SAR studies.
References
A Comparative Guide to Imidazo[1,2-a]pyridin-8-ylmethanol and Other Heterocyclic Scaffolds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer drug discovery is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, including a substantial portion of anti-cancer agents. Their structural diversity and ability to interact with various biological targets make them privileged scaffolds in medicinal chemistry.[1] This guide provides a comparative analysis of the imidazo[1,2-a]pyridine scaffold, with a conceptual focus on derivatives like Imidazo[1,2-a]pyridin-8-ylmethanol, against other prominent heterocyclic systems in cancer research, namely quinolines, indoles, pyrazoles, and benzimidazoles.
Overview of Heterocyclic Scaffolds in Cancer Therapy
Heterocyclic compounds are integral to the development of anticancer drugs due to their ability to mimic endogenous molecules and interact with key enzymes and receptors involved in cancer progression.[1][2] The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur allows for a wide range of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for target binding.
Imidazo[1,2-a]pyridines , a class of fused nitrogen-containing heterocycles, have emerged as a promising scaffold in oncology.[3] Derivatives of this core structure have demonstrated a broad spectrum of anticancer activities, targeting various signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5]
This guide will present a data-driven comparison of the in vitro cytotoxic activities of these scaffolds against various cancer cell lines, detail the experimental protocols for key assays, and provide visual representations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives of the discussed heterocyclic scaffolds against a panel of human cancer cell lines. This data, collated from multiple studies, provides a quantitative measure of their cytotoxic potential. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [6] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 11 | [6] | |
| A375 (Melanoma) | 11 | [6] | |
| Imidazo[1,2-a]pyridine Derivative IP-5 | HCC1937 (Breast Carcinoma) | 45 | [7][8] |
| Imidazo[1,2-a]pyridine Derivative IP-6 | HCC1937 (Breast Carcinoma) | 47.7 | [7][8] |
| Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor 13k | HCC827 (Non-small cell lung cancer) | 0.09 | [9] |
| A549 (Non-small cell lung cancer) | 0.25 | [9] | |
| SH-SY5Y (Neuroblastoma) | 0.43 | [9] | |
| HEL (Erythroleukemia) | 0.15 | [9] | |
| MCF-7 (Breast Adenocarcinoma) | 0.12 | [9] |
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-vinyl sulfone derivative | A549 (Lung) | 2.1 | [6] |
| HCT116 (Colon) | 1.8 | [6] | |
| MCF-7 (Breast) | 2.5 | [6] | |
| Chloroquine | PANC-1 (Pancreatic) | 20 | [10] |
| Quinoline Derivative | A549 (Lung) | 7.3 | [8] |
| MCF-7 (Breast) | 6.1 | [8] | |
| MKN-45 (Stomach) | 13.4 | [8] |
Table 3: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-thiophene derivative 6a | HT29 (Colon) | 0.05 | [6] |
| HepG2 (Liver) | 0.08 | [6] | |
| Indole-thiophene derivative 6b | HCT116 (Colon) | 0.09 | [6] |
| T98G (Glioblastoma) | 0.12 | [6] | |
| Benzimidazole-indole derivative 8 | Various | ~0.05 | [6] |
| Ursolic acid-indole derivative 5f | SMMC-7721 (Hepatocellular Carcinoma) | 0.56 | [11] |
| HepG2 (Hepatocellular Carcinoma) | 0.91 | [11] |
Table 4: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | A549 (Lung) | 5.09 | [12] |
| HCT-116 (Colon) | 8.61 | [12] | |
| HepG2 (Liver) | 7.23 | [12] | |
| MCF-7 (Breast) | 6.45 | [12] | |
| Pyrazole Derivative 11a | HeLa (Cervical) | 1.5 | [13] |
| MCF7 (Breast) | 2.0 | [13] | |
| SKOV3 (Ovarian) | 2.2 | [13] | |
| SKMEL28 (Melanoma) | 1.8 | [13] |
Table 5: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-chalcone derivative 23a | A549 (Lung) | 9.73 | [14] |
| MCF-7 (Breast) | 8.91 | [14] | |
| HEP-G2 (Liver) | 10.93 | [14] | |
| OVCAR-3 (Ovarian) | 10.76 | [14] | |
| Flubendazole | AsPC-1 (Pancreatic) | 0.25 | [10] |
| BxPC-3 (Pancreatic) | 0.28 | [10] | |
| Fenbendazole | HT-29 (Colon) | 0.35 | [10] |
| SW480 (Colon) | 1.26 | [10] |
Key Signaling Pathways and Experimental Workflows
The anticancer activity of these heterocyclic scaffolds is often attributed to their interaction with specific molecular targets within cancer cells. Below are diagrams illustrating a common signaling pathway targeted by these compounds and a generalized workflow for in vitro anticancer drug screening.
Caption: Targeted Signaling Pathways.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed protocols for the key in vitro assays commonly used to evaluate the anticancer potential of heterocyclic compounds.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for at least 24 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, as is the case in late apoptosis and necrosis.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the cell cycle analysis.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and potent platform for the development of novel anticancer agents. The quantitative data presented in this guide highlights its competitive performance against other well-established heterocyclic scaffolds such as quinolines, indoles, pyrazoles, and benzimidazoles. The diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, underscore the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
The provided experimental protocols for key in vitro assays offer a standardized framework for researchers to evaluate and compare the efficacy of new chemical entities. The continuous exploration of structure-activity relationships and the identification of specific molecular targets will be crucial in optimizing the pharmacological properties of these heterocyclic compounds and advancing them through the drug discovery pipeline. As research progresses, it is anticipated that derivatives of imidazo[1,2-a]pyridine and other promising scaffolds will contribute significantly to the arsenal of targeted cancer therapies.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives Against Established Anticancer Agents
An Objective Guide for Researchers and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant potential as anticancer agents.[1][2][3][4] This guide provides a comparative benchmark of the efficacy of representative imidazo[1,2-a]pyridine derivatives against established drugs, focusing on their activity as inhibitors of key oncogenic signaling pathways.
Disclaimer: Specific experimental data for Imidazo[1,2-a]pyridin-8-ylmethanol was not available in the reviewed literature. Therefore, this guide utilizes data from closely related 8-substituted and other relevant imidazo[1,2-a]pyridine derivatives to provide a representative comparison against known anticancer drugs. The presented data is intended to serve as a benchmark for the potential efficacy of this class of compounds.
Efficacy Benchmark: Imidazo[1,2-a]pyridine Derivatives vs. Known Drugs
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/AKT/mTOR and c-Met pathways.[5][6] This section compares the in vitro efficacy of selected imidazo[1,2-a]pyridine derivatives with that of standard-of-care drugs targeting these pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting tumor growth and survival.[7][8][9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5][10]
Table 1: Comparative in vitro Efficacy of PI3Kα Inhibitors
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 12 | PI3Kα | - | 0.0028 | [10] |
| Imidazo[1,2-a]pyridine Derivative 2g | PI3Kα | - | 0.0018 | [10] |
| Imidazo[1,2-a]pyridine Derivative 2a | PI3Kα | - | 0.67 | [10] |
| Known PI3K Inhibitor (Example) | PI3Kα | - | Data not available in snippets | - |
Table 2: Anti-proliferative Activity of PI3Kα Inhibitor (Compound 12)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.14 | [5][10] |
| HeLa | Cervical Cancer | 0.21 | [5][10] |
Inhibition of the c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor progression and metastasis.[6] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers, making it a key therapeutic target.[11]
Table 3: Comparative in vitro Efficacy of c-Met Inhibitors
| Compound/Drug | Target | Cell Line | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 22e | c-Met Kinase | - | 3.9 | [6] |
| Imidazo[1,2-a]pyridine Derivative 22e | EBC-1 | c-Met-addicted Lung Cancer | 45.0 | [6] |
| Crizotinib (Known c-Met Inhibitor) | c-Met/ALK | - | Data not available in snippets | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the key experimental protocols used to generate the efficacy data presented above.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., Imidazo[1,2-a]pyridine derivatives) and incubated for a specified period (e.g., 48 hours).[5]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45 mg/mL.[13]
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm) to determine the percentage of viable cells relative to an untreated control.[12]
c-Met Kinase Inhibition Assay (TR-FRET)
This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Inhibitor Preparation: Serial dilutions of the test compound are prepared at a 4x final concentration.[14]
-
Assay Plate Setup: 5 µL of the inhibitor dilutions are added to the wells of a 384-well plate. Control wells with no inhibitor (0% inhibition) and a potent inhibitor (100% inhibition) are included.[14]
-
Enzyme Addition: Recombinant c-Met enzyme is diluted to a 4x working concentration and 5 µL is added to each well (except for the "no enzyme" control).[14]
-
Kinase Reaction Initiation: A 2x working solution of the ULight™-poly GT substrate and ATP is prepared and 10 µL is added to all wells to start the reaction. The plate is incubated for 60 minutes at room temperature.[14]
-
Stop and Detection: A Stop/Detection mix containing Eu-Antibody and EDTA is added to each well to stop the kinase reaction and initiate the FRET signal. The plate is incubated for another 60 minutes.[14]
-
Data Acquisition: The plate is read on a TR-FRET-enabled plate reader, and the TR-FRET ratio is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[14]
PI3K/AKT/mTOR Pathway Analysis (Western Blotting)
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, indicating pathway inhibition.
-
Cell Lysis: Cancer cells are treated with the test compound for a specified duration, after which the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can facilitate a clearer understanding of the complex biological processes and experimental designs.
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining cell viability using the MTT assay.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
In Silico Modeling and Docking of Imidazo[1,2-a]pyridines: A Comparative Guide
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with significant therapeutic potential. While specific in silico modeling and docking studies on Imidazo[1,2-a]pyridin-8-ylmethanol are not extensively available in publicly accessible literature, the broader class of Imidazo[1,2-a]pyridine derivatives has been the subject of intensive computational research. This guide provides a comparative overview of these studies, highlighting the diverse biological targets and the performance of various derivatives, supported by experimental data and detailed methodologies.
The versatile structure of Imidazo[1,2-a]pyridines allows for a wide range of substitutions, leading to compounds with activities spanning anticancer, anti-inflammatory, antiviral, and central nervous system targets.[1][2][3] Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) and guiding the design of more potent and selective derivatives.[1][2]
Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Biological Activity | Reference Compound(s) |
| Imidazo[1,2-a]pyridine Hybrids | Human Leukotriene A4 Hydrolase (LTA4H) (3U9W) | -11.237 (for HB7) | Key amino acid residues in the active site | Anticancer, Antioxidant | Original Ligand (-6.908 kcal/mol) |
| Azo-Based Imidazo[1,2-a]pyridines | Bacterial Gyrase B (GyrB) | -10.4 (for 4b) | Not specified | Antibacterial | Not specified |
| Imidazo[1,2-a]pyridine Derivatives | c-Met Kinase | Not specified | Asp-1222, Tyr-1230, Met-1160 | Anticancer (c-Met inhibitor) | PF-04217903 |
| 3-Aminoimidazo[1,2-a]pyridines | Not specified | Not specified | Not specified | Anticancer | Not specified |
| Imidazo[1,2-a]pyridines | Oxidoreductase | -9.207 (for Compound C) | His 222, Tyr 216, Lys 270 | Anticancer (Breast Cancer) | Not specified |
| Imidazo[1,2-a]pyridines | α1-GABAA Receptor | Not specified | Not specified | Antipsychotic | Zolpidem, Alpidem |
Experimental Protocols: In Silico Modeling and Molecular Docking
The methodologies employed in the cited studies generally follow a standardized workflow for in silico drug design and analysis. Below are detailed protocols representative of the key experiments.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This process involves:
-
Removal of water molecules and heteroatoms.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Kollman charges).
-
Energy minimization to relieve steric clashes.
-
-
Ligand Structure Preparation: The 2D structures of the Imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Ligand preparation involves:
-
Generation of low-energy conformers.
-
Assignment of proper atom types and charges.
-
Energy minimization using a suitable force field (e.g., MMFF94).
-
Molecular Docking
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand or known inhibitors bind.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide (Schrödinger), or GOLD. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking results are analyzed to identify the best-scoring poses. The binding mode, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein's amino acid residues, is visualized and examined.
Molecular Dynamics (MD) Simulations
-
System Setup: The protein-ligand complex from the best docking pose is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Simulation Protocol: The system undergoes a series of energy minimization, heating, and equilibration steps before the production MD run. The production run is typically performed for a duration of nanoseconds to microseconds.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key interactions over time.
Visualizing In Silico Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical in silico drug discovery workflow and a relevant signaling pathway where Imidazo[1,2-a]pyridine derivatives have shown activity.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Comparative Guide to the Mechanism of Action of Imidazo[1,2-a]pyridin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imidazo[1,2-a]pyridin-8-ylmethanol, a compound belonging to the imidazopyridine class, focusing on the confirmation of its mechanism of action as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor. The performance of this class of compounds is compared with other established GSK-3 inhibitors, supported by experimental data and detailed protocols for validation.
Introduction to Imidazo[1,2-a]pyridines and GSK-3β Inhibition
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for a wide array of biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[1][2] Certain derivatives have been identified as potent inhibitors of crucial cellular kinases, including the Phosphoinositide 3-kinase (PI3K)/mTOR pathway and Glycogen Synthase Kinase-3 (GSK-3).[3][4]
GSK-3 is a constitutively active serine/threonine kinase that is a key regulator in numerous cellular processes.[5][6] Its dysregulation is implicated in a variety of diseases such as Alzheimer's disease, type 2 diabetes, and cancer.[6][7] A primary pathway regulated by GSK-3 is the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation.[5][8] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.[5][8] This stabilization of β-catenin serves as a key biomarker for assessing the cellular activity of GSK-3 inhibitors.[9]
Mechanism of Action: GSK-3β Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold act as ATP-competitive inhibitors of GSK-3β. The core structure fits into the ATP-binding pocket of the kinase, with the nitrogen atoms of the imidazopyridine core forming hydrogen bonds with the hinge region residue Val135.[10] This interaction blocks the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its substrates, such as β-catenin.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.
Caption: The Wnt/β-catenin signaling pathway. GSK-3 inhibition prevents β-catenin degradation.
Comparative Performance Data
The efficacy of kinase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The table below compares the reported IC50 values of several known GSK-3 inhibitors.
| Compound | GSK-3β IC50 (nM) | Mechanism of Action |
| Imidazo[1,2-a]pyridine Class | Variable (structure-dependent) | ATP-competitive |
| CHIR-99021 | 6.7 | Highly potent and selective ATP-competitive inhibitor.[8] |
| SB-216763 | 34 | ATP-competitive inhibitor.[8][11] |
| LY2090314 | 0.9 | ATP-competitive inhibitor.[11] |
| Tideglusib | 60 | Irreversible, non-ATP competitive inhibitor.[8] |
| Kenpaullone | 150 | ATP-competitive inhibitor.[8] |
Note: The specific IC50 for this compound must be determined experimentally. Data for related imidazopyridine and triazolopyridine derivatives show potent enzymatic and cellular activity in the nanomolar range.[12][13]
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
This protocol determines the IC50 value of a test compound by measuring the amount of ADP produced during the kinase reaction, which is directly proportional to GSK-3β activity.[8][14]
Materials and Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., Phospho-Glycogen Synthase Peptide-2)
-
This compound (or other test inhibitors)
-
ATP (at Km concentration for GSK-3β)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well plates
Workflow Diagram:
Caption: Workflow for an in vitro GSK-3β kinase inhibition assay using ADP-Glo™.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle controls) to the appropriate wells of a white, opaque 384-well plate.[11]
-
Enzyme Addition: Add 2 µL of diluted GSK-3β enzyme solution to each well.
-
Pre-incubation: Gently shake the plate and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.[11]
-
Kinase Reaction Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[11]
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Protocol 2: Cell-Based Assay for β-catenin Accumulation (In-Cell ELISA)
This protocol confirms the cellular mechanism of action by measuring the accumulation of β-catenin in cells treated with the GSK-3 inhibitor.[5][9]
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, CHO-K1)
-
Complete culture medium
-
Test inhibitor (this compound)
-
Positive control (e.g., CHIR-99021)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric HRP substrate
-
96-well clear-bottom plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor and controls in complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Incubate for 4-6 hours at 37°C.[5]
-
Cell Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding by adding Blocking Buffer for 1.5 hours at room temperature.[5]
-
Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Signal Detection:
-
Wash thoroughly with PBS.
-
Add the HRP substrate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence signal using a plate reader.
-
-
Data Analysis: Normalize the signal for each well to a cell staining control if necessary. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value (the concentration that provokes a response halfway between the baseline and maximum response).[5]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents [pubmed.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
Selectivity Profile of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of a representative imidazo[1,2-a]pyridine-based PI3Kα inhibitor, a thiazole derivative of the scaffold, against various kinases. For comparative purposes, data for the potent and highly selective PI3K/mTOR inhibitor GSK2126458 and the broad-spectrum inhibitor Staurosporine are also presented.
| Kinase Target | Imidazo[1,2-a]pyridine Derivative (IC50) | GSK2126458 (Ki) | Staurosporine (IC50) |
| PI3Kα | 2.8 nM [1] | 0.019 nM [2] | ~7 nM |
| PI3Kβ | - | 0.13 nM [2] | ~3 nM |
| PI3Kδ | - | 0.024 nM [2] | - |
| PI3Kγ | - | 0.060 nM [2] | - |
| mTOR | - | 0.18 nM (Ki) [2] | ~20 nM |
| CDK2 | - | >10,000 nM | ~3 nM |
| FLT3 | - | >10,000 nM | ~1.5 nM[3] |
| JAK3 | - | >10,000 nM | ~1.7 nM[3] |
| PKA | - | >10,000 nM | ~7 nM |
| PKCα | - | >10,000 nM | ~0.7 nM |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
A common method for determining the IC50 value of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or vehicle (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.0 µL of a solution containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
References
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridin-8-ylmethanol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Imidazo[1,2-a]pyridin-8-ylmethanol, a heterocyclic organic compound utilized in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, meticulous handling and disposal are paramount. This guide offers a step-by-step protocol for the safe management of waste containing this compound.
Key Safety and Hazard Information
A summary of the pertinent hazard and disposal information for this compound is provided in the table below. This data has been compiled from safety data sheets (SDS) and is intended for quick reference.
| Parameter | Value | Reference |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to hazardous waste disposal | [1] |
| Recommended Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. Burn in a chemical incinerator equipped with an afterburner and scrubber. |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure should be performed in a designated waste handling area, and all personnel must be equipped with appropriate personal protective equipment (PPE).
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (chemically compatible, e.g., amber glass bottle)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
-
Fume hood
-
Spill kit for chemical spills
Procedure:
-
Segregation of Waste:
-
Isolate waste containing this compound from other laboratory waste streams.
-
Do not mix with incompatible materials. In general, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization or degradation protocol.
-
-
Containerization:
-
Select a chemically compatible waste container that is in good condition and has a secure, leak-proof cap.
-
If the compound is in a solid form, it can be transferred directly to the waste container.
-
If it is in a solution, carefully pour the solution into the designated liquid waste container. Avoid splashing.
-
Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The hazards associated with the waste (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is well-ventilated, away from heat sources, and inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.
-
Provide the waste disposal service with a full inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for the transfer and transportation of hazardous waste.
-
-
Decontamination:
-
Thoroughly decontaminate any laboratory equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste in a sealed bag.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If trained and it is safe to do so, contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site once the material has been removed.
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Imidazo[1,2-a]pyridin-8-ylmethanol
This guide provides critical safety, handling, and disposal information for Imidazo[1,2-a]pyridin-8-ylmethanol, tailored for researchers and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment. The information is compiled from safety data sheets of the compound and structurally related chemicals, as well as general laboratory safety practices.
Hazard Summary: this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
The GHS pictogram associated with this chemical is GHS07, indicating it is harmful and an irritant.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[3][4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.[3][4][6] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin.[3][4] |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation.[3][4] If a fume hood is not available, a suitable respirator may be necessary.[4] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Emergency Procedures:
In the event of accidental exposure, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][6] Seek medical attention.[4][6]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4][6] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[2][7] Get medical attention if symptoms occur.[2]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1][6] Seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.[4][6]
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Container and Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] Keep the container tightly closed.[2][3]
-
Disposal Method: Dispose of the hazardous waste through a licensed disposal company.[6] Follow all federal, state, and local regulations. Contaminated packaging should be disposed of as unused product.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





